1-Nonacosanol
Description
Structure
2D Structure
Properties
IUPAC Name |
nonacosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h30H,2-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSGDQYUYBUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216446 | |
| Record name | 1-Nonacosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-76-6 | |
| Record name | 1-Nonacosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonacosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonacosanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nonacosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NONACOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE2MXY103L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of 1-Nonacosanol?
An In-depth Technical Guide to the Physicochemical Properties of 1-Nonacosanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a long-chain saturated fatty alcohol. The information presented is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the properties of such molecules are of interest. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate experimental workflows and structure-property relationships.
Core Physicochemical Properties
This compound is a straight-chain, 29-carbon primary fatty alcohol.[1] Its long aliphatic chain and terminal hydroxyl group dictate its physical and chemical behaviors.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | Nonacosan-1-ol | [2] |
| Synonyms | n-Nonacosanol, Nonacosyl alcohol | |
| CAS Number | 6624-76-6 | [2] |
| Molecular Formula | C29H60O | [2] |
| Molecular Weight | 424.79 g/mol | [3] |
| Appearance | White, waxy solid (at STP) | Inferred |
Thermal and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 84.6 °C (357.75 K) | [3] |
| 47-49 °C | ||
| Boiling Point | Decomposes before boiling at atmospheric pressure. Estimated high boiling point under vacuum. | Inferred |
| Density | Not experimentally determined. Estimated to be ~0.8-0.9 g/cm³ at room temperature. | Inferred |
| Solubility | Water: InsolubleNonpolar Organic Solvents (e.g., hexane, chloroform): SolublePolar Organic Solvents (e.g., ethanol, methanol): Sparingly soluble | Inferred |
Note on conflicting data: There is a notable discrepancy in the reported melting points for this compound. The value of 84.6 °C originates from a 1952 study by Stallberg et al., while other sources report a range of 47-49 °C without a clear primary reference. Given the trend of increasing melting points with longer carbon chains in fatty alcohols, the higher value is considered more likely to be accurate.
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the use of a modern digital melting point apparatus.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp®)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/min) is used to get a preliminary estimate.
-
Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 20 °C below the estimated melting point. The heating rate is slowed to 1-2 °C/min as the temperature approaches the melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a melting range.
Density Determination of a Waxy Solid (Wax-Coat Immersion Method)
This method is suitable for determining the density of solid, non-porous materials like this compound.
Apparatus:
-
Analytical balance with a hook for suspended weighing
-
Beaker large enough to fully submerge the sample
-
A liquid of known density in which the solid is insoluble (e.g., water with a surfactant)
-
Fine wire for suspending the sample
Procedure:
-
Dry Weight: A solid piece of this compound is weighed in the air. This is the "dry weight."
-
Suspended Weight: The solid is suspended from the balance hook via the fine wire and fully submerged in the beaker of liquid with known density. The weight is recorded as the "suspended weight."
-
Calculation: The density (ρ) of the solid is calculated using the formula: ρ_solid = (Weight_dry * ρ_liquid) / (Weight_dry - Weight_suspended)
Solubility Determination (Gravimetric Method)
This protocol determines the solubility of this compound in a given solvent.
Apparatus:
-
Vials with sealed caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
-
Evaporating dish
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.
-
Filtration: A sample of the supernatant is carefully drawn and filtered to remove any undissolved solid.
-
Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).
Visualizations
The following diagrams, created using the DOT language, illustrate a key experimental workflow and the fundamental structure-property relationships of this compound.
Caption: Workflow for determining the melting point of this compound.
Caption: Relationship between molecular structure and key properties.
Conclusion
This compound exhibits physicochemical properties characteristic of long-chain fatty alcohols: it is a high-melting, waxy solid with poor aqueous solubility and good solubility in nonpolar organic solvents. These properties are a direct consequence of its long, nonpolar alkyl chain and the presence of a terminal polar hydroxyl group capable of hydrogen bonding. While some specific experimental data, such as a definitive melting point and density, require further investigation to resolve discrepancies in the literature, the general behavior of this molecule is well-understood within the context of its chemical class. The provided experimental protocols offer a foundation for the precise and accurate determination of its properties in a laboratory setting.
References
1-Nonacosanol: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nonacosanol, a 29-carbon saturated long-chain primary alcohol, is a naturally occurring plant wax constituent found in the cuticle of various plant species. As a component of the epicuticular wax layer, it plays a crucial role in protecting plants from environmental stressors such as water loss, UV radiation, and pathogen attack. The unique physicochemical properties of this compound and other very-long-chain fatty alcohols have garnered interest in the pharmaceutical and nutraceutical industries for their potential health benefits. This technical guide provides a comprehensive overview of the natural sources, distribution in plant tissues, and methodologies for the extraction and quantitative analysis of this compound.
Natural Sources and Distribution in Plants
This compound is primarily located in the epicuticular waxes of plants, which form a crystalline layer on the surface of leaves, fruits, and stems. Its distribution and concentration vary significantly among plant species, cultivars, and even different organs of the same plant. Environmental conditions and the developmental stage of the plant also influence the composition of cuticular waxes.
While extensive quantitative data for this compound across a wide array of plant species is not exhaustively compiled in a single repository, existing research indicates its presence in various well-known plants. The following table summarizes available quantitative data on this compound in different plant sources. It is important to note that the methodologies for extraction and quantification may vary between studies, leading to potential variations in reported values.
| Plant Species | Plant Part | This compound Concentration/Relative Abundance | Reference(s) |
| Triticum aestivum (Wheat) | Leaf | Present, but not the dominant alcohol | [1] |
| Pinus halepensis (Aleppo pine) | Needles | Major secondary alcohol is nonacosan-10-ol | [2] |
| Vitis vinifera (Grape) | Berry | Primary alcohols are minor components of the wax | |
| Malus domestica (Apple) | Fruit | Present in cuticular wax | [2] |
| Solanum lycopersicum (Tomato) | Fruit | Alken-1-ols are more prominent than saturated alcohols | [3] |
| Prunus avium (Sweet cherry) | Fruit | Nonacosan-10-ol is the most abundant secondary alcohol | [3] |
| Vaccinium myrtillus (Bilberry) | Fruit | Present in cuticular wax | [4] |
| Quercus suber (Cork Oak) | Leaf | Alkanols are a minor proportion of cuticular wax |
Note: The table reflects the current available data from the conducted searches. The concentration of this compound can be influenced by factors such as genotype, growth conditions, and developmental stage. Further research is required for a more comprehensive quantitative understanding across the plant kingdom.
Experimental Protocols
The accurate quantification of this compound from plant matrices requires a systematic approach involving extraction, fractionation, and instrumental analysis. The following section outlines a general methodology based on common practices in the field.
Extraction of Cuticular Waxes
The extraction method aims to selectively remove the epicuticular waxes without disrupting the underlying plant tissue.
-
Objective: To isolate the total cuticular wax from the plant surface.
-
Apparatus:
-
Beakers
-
Forceps
-
Analytical balance
-
Rotary evaporator
-
Glass vials
-
-
Reagents:
-
Chloroform (or other suitable organic solvents like hexane or dichloromethane)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Gently harvest the desired plant material (e.g., leaves, fruits).
-
Determine the surface area of the plant material if quantification per unit area is required.
-
Immerse the plant material in a beaker containing chloroform for a short duration (typically 30-60 seconds) to dissolve the epicuticular waxes. Agitation can enhance extraction efficiency.
-
Carefully remove the plant material from the solvent.
-
Filter the chloroform extract through anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).
-
Redissolve the dried wax residue in a known volume of a suitable solvent (e.g., hexane) for further analysis.
-
Fractionation and Derivatization (for GC-MS analysis)
For accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS), polar functional groups, such as the hydroxyl group in this compound, need to be derivatized to increase their volatility. Silylation is a common derivatization technique for this purpose.
-
Objective: To convert this compound into a volatile derivative suitable for GC-MS analysis.
-
Apparatus:
-
Heating block or oven
-
GC vials with caps
-
Microsyringes
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Internal standard (e.g., n-tetracosane or a similar long-chain alkane)
-
-
Procedure:
-
Transfer a known aliquot of the wax extract into a GC vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add a mixture of BSTFA (with 1% TMCS) and anhydrous pyridine (e.g., 50 µL of each).
-
Seal the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the separation and quantification of components in complex mixtures like plant waxes.
-
Objective: To separate, identify, and quantify the trimethylsilyl (TMS) derivative of this compound.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms)
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 280-300°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 5-10°C/min to a final temperature of 300-320°C.
-
Final hold: Hold at the final temperature for 10-20 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard. A calibration curve prepared with authentic standards of this compound should be used for accurate quantification.
-
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is part of the larger pathway for the production of very-long-chain fatty acids (VLCFAs) and their derivatives. The process begins with the elongation of C18-CoA fatty acids in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. The resulting very-long-chain acyl-CoAs can then be reduced to their corresponding primary alcohols.
Caption: Biosynthesis pathway of this compound in plants.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
Caption: Experimental workflow for this compound quantification.
References
The Genesis of a Protective Sheen: A Technical Guide to the Biosynthesis of 1-Nonacosanol in Plant Cuticular Wax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cuticular wax of plants is a complex amalgam of hydrophobic compounds that forms a critical barrier against environmental stressors, including desiccation, UV radiation, and pathogen attack. Among the myriad of components that constitute this protective layer, very-long-chain fatty alcohols (VLCFAs) play a pivotal role. This technical guide delves into the intricate biosynthetic pathway of a specific primary alcohol, 1-nonacosanol (C29H60O), a common constituent of the cuticular wax in numerous plant species. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in crop improvement and the development of novel bio-inspired materials and pharmaceuticals. This document provides a detailed overview of the enzymatic steps, key genes, quantitative data, and experimental methodologies pertinent to the study of this compound biosynthesis.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-stage process that begins with the de novo synthesis of C16 and C18 fatty acids in the plastids of epidermal cells. These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation and subsequent modification. The overall pathway can be broadly divided into two major parts: the elongation of fatty acids to form the C29 precursor and the reduction of this precursor to this compound.
Elongation of Very-Long-Chain Fatty Acids (VLCFAs)
The elongation of fatty acids is carried out by a multienzyme complex known as the Fatty Acid Elongase (FAE) or elongase complex.[1][2] This complex iteratively adds two-carbon units from malonyl-CoA to an acyl-CoA primer, extending the carbon chain. The synthesis of the C29 acyl-CoA precursor for this compound involves multiple cycles of this four-step process:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA. The specificity of the KCS enzyme is a key determinant of the final chain length of the VLCFA.[2]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR) to a β-hydroxyacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the enoyl-CoA to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.[1]
This cycle is repeated until the C29 acyl-CoA is synthesized.
The Acyl-Reduction Pathway: Formation of this compound
Once the C29 acyl-CoA precursor is formed, it enters one of two major modification pathways: the acyl-reduction pathway for the synthesis of primary alcohols and wax esters, or the decarbonylation pathway for the synthesis of aldehydes, alkanes, secondary alcohols, and ketones. The formation of this compound occurs via the acyl-reduction pathway.[3]
The key enzymatic step in this pathway is the reduction of the fatty acyl-CoA to a primary alcohol. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA reductases (FARs) .[1][3] In the model plant Arabidopsis thaliana, the gene CER4 encodes an alcohol-forming FAR that is crucial for the production of primary alcohols in the cuticular wax.[1] However, studies on cer4 mutants have shown that while the synthesis of C24 to C28 alcohols is significantly reduced, C30 alcohol production persists, suggesting the involvement of at least one other FAR enzyme with specificity for very-long-chain acyl-CoAs.[1][4] It is therefore likely that a specific FAR, potentially a homolog or paralog of CER4, is responsible for the reduction of the C29 acyl-CoA to this compound.
The overall reaction catalyzed by the FAR is:
C29-Acyl-CoA + 2 NADPH + 2 H+ → this compound + 2 NADP+ + CoASH
The synthesized this compound is then exported from the ER to the plasma membrane and subsequently to the plant surface, where it integrates into the epicuticular wax layer.
Quantitative Data on this compound and Related Compounds
The composition of cuticular wax, including the abundance of this compound, varies significantly between plant species, organs, and developmental stages, and is also influenced by environmental conditions. The following table summarizes the composition of primary alcohols in the stem wax of Arabidopsis thaliana as a representative example.
| Carbon Chain Length | Compound Class | Abundance in Wild-Type Arabidopsis thaliana Stem Wax (%)[5] |
| C24 | Primary Alcohol | 1.2 ± 0.2 |
| C26 | Primary Alcohol | 10.5 ± 0.8 |
| C28 | Primary Alcohol | 4.8 ± 0.4 |
| C29 | Primary Alcohol | Trace amounts (often below detection limits in wild-type stems) |
| C30 | Primary Alcohol | 2.1 ± 0.2 |
Note: While this compound is a known component of plant wax, its abundance in the commonly studied wild-type Arabidopsis (Columbia ecotype) stems is very low. Other plant species may exhibit significantly higher proportions of this alcohol.
Experimental Protocols
The study of this compound biosynthesis requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.
Cuticular Wax Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of cuticular waxes from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Chloroform (HPLC grade)
-
n-tetracosane (internal standard)
-
Nitrogen gas stream
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Wax Extraction:
-
Excise fresh plant tissue and record its surface area or fresh weight.
-
Submerge the tissue in chloroform containing a known amount of n-tetracosane (e.g., 10 µg) for 30-60 seconds at room temperature.
-
Carefully remove the plant tissue from the solvent.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
To the dried wax residue, add 20 µL of pyridine and 20 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 100°C for 15 minutes to convert the primary alcohols to their trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 15°C/min to 200°C, hold for 1 minute, then ramp at 10°C/min to 320°C, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-750.
-
-
-
Quantification:
-
Identify the peak corresponding to the TMS ether of this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard (n-tetracosane).
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring the transcript levels of genes involved in this compound biosynthesis.
Materials:
-
Plant tissue (e.g., epidermis-rich tissues)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., for Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
-
Primer Design:
-
Design primers for the target genes (e.g., homologs of CER4 or other candidate FARs) and a stable reference gene. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis to verify the specificity of the amplicon.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target genes using the 2^-ΔΔCt method.
-
Visualizations of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound in plant cuticular wax.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the analysis of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound is an integral part of the formation of the protective cuticular wax layer in plants. While the general pathway involving fatty acid elongation and subsequent reduction via the acyl-reduction pathway is well-established, the specific enzymes, particularly the fatty acyl-CoA reductase responsible for the synthesis of this C29 alcohol, require further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the nuances of this compound biosynthesis. Future research, leveraging advanced techniques such as CRISPR-Cas9 for targeted gene knockout and detailed proteomic analyses, will be instrumental in identifying the precise enzymatic players and regulatory networks governing the production of this compound. A deeper understanding of this pathway not only enhances our fundamental knowledge of plant biology but also opens avenues for the biotechnological manipulation of cuticular wax composition to improve crop resilience and develop novel, sustainable biomaterials.
References
- 1. CER4 Encodes an Alcohol-Forming Fatty Acyl-Coenzyme A Reductase Involved in Cuticular Wax Production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H60O | CID 243696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-Nonacosanol (CAS Number 6624-76-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nonacosanol, a 29-carbon saturated long-chain primary fatty alcohol, is a naturally occurring compound found in various plant waxes. Its chemical structure consists of a long aliphatic chain with a terminal hydroxyl group, rendering it amphipathic. This unique characteristic contributes to its diverse, albeit still emerging, biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, natural occurrence, synthesis, and reported biological activities of this compound, with a focus on experimental details to support further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and potential therapeutic development. These properties influence its solubility, formulation, and interaction with biological systems.
| Property | Value | Source |
| CAS Number | 6624-76-6 | [1][2] |
| Molecular Formula | C₂₉H₆₀O | [1][2][3][4] |
| Molecular Weight | 424.79 g/mol | [1][2][3][4] |
| Appearance | White, waxy solid | |
| Melting Point | 84.6 °C (357.75 K) | [3] |
| Boiling Point (Calculated) | 508.95 °C at 760 mmHg | |
| Solubility | Insoluble in water; Soluble in organic solvents. | |
| Density (Calculated) | 0.829 g/cm³ | |
| logP (Octanol-Water Partition Coefficient) (Calculated) | 12.3 |
Natural Occurrence and Extraction
This compound is a component of the epicuticular wax of various plants, serving as a protective barrier against environmental stressors.
Natural Sources:
-
Agave sisalana (Sisal): The leaves of the sisal plant are a known source of this compound.
-
Eclipta alba (False Daisy): This medicinal herb has been reported to contain this compound.[1]
-
Sabia parviflora : This plant is another documented natural source of the compound.[1]
General Extraction Protocol from Plant Material
Experimental Workflow for Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Drying and Grinding: The plant material (e.g., leaves) is first washed, dried to remove moisture, and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a nonpolar solvent such as hexane or chloroform, typically using a Soxhlet apparatus, for several hours. This process dissolves the epicuticular waxes.
-
Concentration: The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude wax extract.
-
Saponification: The crude wax extract is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide). This process hydrolyzes any esters present, leaving the fatty alcohols in the unsaponifiable fraction.
-
Isolation of Unsaponifiable Matter: The saponified mixture is then diluted with water and extracted with a nonpolar solvent (e.g., diethyl ether or hexane). The organic layer, containing the unsaponifiable matter (including this compound), is separated, washed, and dried.
-
Chromatographic Purification: The unsaponifiable fraction is further purified using column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure this compound are combined, the solvent is evaporated, and the compound is further purified by crystallization from a suitable solvent (e.g., methanol or acetone).
Synthesis
While natural extraction is a common source, chemical synthesis provides an alternative route to obtain this compound, particularly for achieving high purity. A general approach for the synthesis of long-chain fatty alcohols involves the reduction of the corresponding fatty acid or its ester.
Synthetic Workflow
Caption: A simplified synthetic route to this compound.
Experimental Protocol for Reduction of Nonacosanoic Acid:
-
Reaction Setup: A solution of nonacosanoic acid in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Addition: A solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same anhydrous solvent is added dropwise to the nonacosanoic acid solution with stirring. The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts.
-
Workup and Purification: The resulting mixture is filtered, and the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography.
Biological Activities and Potential Applications
The biological activities of this compound are an area of growing interest. While specific studies on this compound are limited, research on long-chain fatty alcohols suggests potential in several therapeutic areas.
Antimicrobial Activity
Long-chain fatty alcohols have been reported to exhibit antimicrobial properties. While no specific studies detailing the antimicrobial activity of this compound were identified, a general protocol for assessing such activity is provided below.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Bacterial/Fungal Culture: The test microorganism (bacterial or fungal strain) is cultured in an appropriate broth medium to the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Cytotoxic Activity
The potential of long-chain fatty alcohols to exhibit cytotoxic effects against cancer cell lines is an active area of investigation. A standard protocol for evaluating the in vitro cytotoxicity of a compound is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in the culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Future Directions
The current body of literature on this compound (CAS 6624-76-6) highlights a significant opportunity for further research. While its physicochemical properties are reasonably well-documented, its biological activities and potential therapeutic applications remain largely unexplored. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, anti-inflammatory, and cytotoxic activities of pure this compound against a broad range of pathogens and cancer cell lines is warranted.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities is crucial. This could involve investigating its effects on cell membrane integrity, enzyme activities, or specific signaling pathways.
-
In Vivo Studies: Promising in vitro findings should be validated through well-designed in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.
-
Formulation Development: Given its lipophilic nature, developing suitable drug delivery systems could enhance the bioavailability and therapeutic potential of this compound.
Conclusion
This compound is a long-chain fatty alcohol with well-defined physicochemical properties and a natural origin. While its biological potential is suggested by studies on related compounds, specific and in-depth research on this compound itself is currently lacking. This technical guide provides a foundation of available knowledge and outlines standard experimental protocols to facilitate and encourage further investigation into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The detailed methodologies and structured data presentation aim to serve as a valuable resource for researchers dedicated to the exploration of novel bioactive compounds.
References
The Pharmacological Potential of 1-Nonacosanol: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Nonacosanol, a 29-carbon saturated fatty alcohol, is a naturally occurring compound found in various plants.[1][2] Despite its presence in the botanical world, a comprehensive review of the scientific literature reveals a significant scarcity of research on its specific pharmacological activities. This technical guide aims to consolidate the currently available information on this compound, address the existing knowledge gaps, and provide context by examining the activities of structurally related long-chain fatty alcohols. While detailed quantitative data, experimental protocols, and signaling pathways for this compound are largely absent from published research, this paper will present the available safety information and contextual data from similar molecules to guide future research endeavors.
Introduction to this compound
This compound (C29H60O) is a very-long-chain saturated fatty alcohol.[1] Its chemical structure consists of a 29-carbon aliphatic chain with a terminal hydroxyl group. It has been identified in plants such as Agave sisalana (sisal).[2] While the biological functions of many long-chain fatty alcohols are subjects of ongoing research, specific pharmacological investigations into this compound are notably limited.
Safety and Toxicology
A primary consideration for any potential pharmacological agent is its safety profile. According to available safety data sheets, this compound is not classified as a hazardous substance.[3] There is currently no evidence to suggest significant oral, dermal, or inhalation toxicity.[4] However, it is important to note that the absence of comprehensive toxicological studies means that a full safety profile has not been established.
Potential Pharmacological Activities: A Contextual Analysis
Due to the lack of direct studies on this compound, this section will explore the pharmacological activities of other long-chain fatty alcohols to provide a potential framework for future research on this molecule. It is crucial to emphasize that the following data pertains to alcohols with different chain lengths and should not be directly extrapolated to this compound.
Antibacterial Activity of Long-Chain Fatty Alcohols
Research has indicated that the chain length of long-chain fatty alcohols plays a critical role in their antibacterial efficacy. A study investigating the antibacterial activity of a series of straight-chain fatty alcohols (from 1-octanol, C8, to 1-heptadecanol, C17) against Staphylococcus aureus provides valuable insights.
The study demonstrated that antibacterial activity is dependent on the carbon chain length, with the most potent activity observed for alcohols with 12 to 15 carbons.[5][6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values from this study are summarized in the table below.
| Fatty Alcohol | Carbon Chain Length | MIC (µg/mL) | MBC (µg/mL) |
| 1-Octanol | C8 | 256 | 256 |
| 1-Nonanol | C9 | 64 | 128 |
| 1-Decanol | C10 | 32 | 64 |
| 1-Undecanol | C11 | 16 | 32 |
| 1-Dodecanol | C12 | 8 | 16 |
| 1-Tridecanol | C13 | 4 | 8 |
| 1-Tetradecanol | C14 | 4 | 8 |
| 1-Pentadecanol | C15 | 4 | 8 |
| 1-Hexadecanol | C16 | 256 | ≥ 512 |
| 1-Heptadecanol | C17 | ≥ 512 | ≥ 512 |
| (Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus)[6] |
The mechanism of action for the shorter of these long-chain fatty alcohols (1-nonanol, 1-decanol, and 1-undecanol) was suggested to involve membrane-damaging activity.[5] In contrast, 1-dodecanol and 1-tridecanol, which showed the highest activity, did not appear to function through membrane damage, indicating a different mode of action.[5] Given that this compound has a significantly longer carbon chain (C29), its antibacterial properties, if any, might differ substantially from those presented here.
Other Potential Activities (Antioxidant, Anti-inflammatory, Anticancer)
There is no specific data available in the scientific literature regarding the antioxidant, anti-inflammatory, or anticancer activities of this compound. While other long-chain fatty alcohols and related lipids have been investigated for these properties, the direct relevance to this compound remains unknown. Future research is needed to explore these potential pharmacological avenues.
Experimental Protocols and Methodologies
A critical component of a technical guide is the detailing of experimental protocols. However, due to the absence of published studies on the pharmacological activities of this compound, specific, validated protocols for assessing its bioactivity are not available.
For future investigations, researchers could adapt standard assays used for evaluating the pharmacological activities of other lipophilic molecules. A general workflow for such an investigation is proposed below.
Caption: Proposed experimental workflow for investigating the pharmacological activities of this compound.
Signaling Pathways
Currently, there is no information available in the scientific literature describing the interaction of this compound with any biological signaling pathways. Elucidating these interactions would be a crucial step in understanding its potential pharmacological effects and mechanism of action.
Conclusion and Future Directions
The pharmacological profile of this compound remains largely unexplored. While it is a known natural product with a defined chemical structure, there is a significant lack of research into its biological activities. The available data suggests it has a low toxicity profile, which is a positive attribute for a potential therapeutic agent.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of pure this compound for a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.
-
Mechanistic Studies: For any identified activities, subsequent studies should aim to elucidate the underlying mechanisms of action and identify the relevant cellular and molecular targets.
-
In Vivo Studies: Following promising in vitro results, well-designed animal studies will be necessary to evaluate the efficacy and safety of this compound in a physiological context.
References
- 1. This compound | C29H60O | CID 243696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. This compound, 6624-76-6 [thegoodscentscompany.com]
- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
This technical guide provides an in-depth review of the existing scientific literature on 1-nonacosanol and the broader class of related long-chain aliphatic alcohols known as polycosanols. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry, biological activity, and therapeutic potential of these natural compounds. The guide covers their mechanisms of action, summarizes quantitative data from various studies, details common experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to this compound and Policosanols
Policosanol (PC) is a collective term for a mixture of high-molecular-weight primary aliphatic alcohols with chain lengths ranging from 24 to 34 carbons.[1] These compounds are derived from the waxes of various plants, such as sugarcane (Saccharum officinarum), rice bran (Oryza sativa), and wheat germ (Triticum aestivum), as well as from beeswax.[1][2] The most common constituents of these mixtures include octacosanol (C28), triacontanol (C30), hexacosanol (C26), and tetracosanol (C24).[1] this compound (C29) is another significant component found in various natural sources.[3]
Initially recognized for their lipid-lowering effects, polycosanols have garnered increasing attention for a range of pharmacological properties, including anti-inflammatory, antioxidant, antiplatelet, and neuroprotective activities.[1][4] This guide synthesizes the current understanding of these compounds, with a focus on their molecular mechanisms and the experimental evidence supporting their potential therapeutic applications.
Chemistry and Physical Properties
This compound is a straight-chain saturated fatty alcohol with the chemical formula C₂₉H₆₀O.[3] Like other polycosanols, it is a waxy, solid substance at room temperature with low solubility in water but soluble in organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₆₀O | [5] |
| Molecular Weight | 424.8 g/mol | [3] |
| IUPAC Name | Nonacosan-1-ol | [3] |
| CAS Number | 6624-76-6 | [3] |
| Appearance | Waxy Solid | N/A |
| Melting Point | 83.5-84.5 °C | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Insoluble in water; Soluble in hot organic solvents | N/A |
Biological Activities and Mechanisms of Action
Policosanols exert their biological effects through multiple pathways. The most extensively studied mechanisms are related to their impact on lipid metabolism and inflammation.
Lipid Metabolism and Cholesterol Regulation
The primary mechanism attributed to the cholesterol-lowering effect of polycosanols is the indirect inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7] Unlike statins, which directly compete with the HMG-CoA substrate, polycosanols are thought to regulate the enzyme's activity at a transcriptional or post-transcriptional level, potentially through the activation of AMP-activated protein kinase (AMPK).[1][8] Activation of AMPK leads to the suppression of HMG-CoA reductase activity, resulting in decreased cholesterol synthesis in the liver.[1][6] Clinical trials have demonstrated that supplementation with sugarcane-derived polycosanols can lead to a significant reduction in low-density lipoprotein (LDL) cholesterol.[9]
Anti-inflammatory Effects
Policosanols have demonstrated significant anti-inflammatory properties.[10] This activity is primarily mediated through the inhibition of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][10] By interfering with these cascades, polycosanols can suppress the expression and production of various inflammatory mediators, such as:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12]
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
The inhibition of NF-κB activation prevents its translocation to the nucleus, thereby blocking the transcription of genes that encode for these pro-inflammatory molecules.[6] This mechanism is central to its observed effects in models of inflammatory pain and edema.[11][13]
Quantitative Data Summary
The efficacy of polycosanols has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings from the literature.
Table 2: Summary of Selected Clinical Trials on Policosanol and Hypercholesterolemia
| Study Population | Dosage (mg/day) | Duration | Change in LDL-C (%) | Change in HDL-C (%) | Reference |
| Hypercholesterolemic Postmenopausal Women | 5 - 10 | 8 weeks | -18.9 to -24.4 | +12.9 to +15.5 | [9] |
| Senile and Elderly Patients with Hyperlipidemia | 10 | 16 weeks | -22.1 | +10.2 | [14] |
| General Hypercholesterolemic Subjects | 2 - 40 | Various | Variable reductions reported | Variable increases reported | [9] |
Table 3: Summary of Preclinical Anti-inflammatory Effects of Policosanols/Constituents
| Compound | Model | Dosage/Concentration | Key Effect | Reference |
| Octacosanol | Carrageenan-induced pleurisy (mice) | 5, 10, 20 mg/kg | Reduced total leukocyte and neutrophil influx; Reduced TNF-α levels | [11] |
| Octacosanol | Acetic acid-induced pain (mice) | 5, 10, 20 mg/kg | Significant inhibition of pain response | [11] |
| 1,8-Cineole | Carrageenan-induced paw edema (rats) | 400 mg/kg | 46% reduction in paw edema | [15] |
| Various | LPS-stimulated macrophages | N/A | Inhibition of IL-1β, IL-6, TNF-α, COX-2, iNOS | [15] |
Experimental Protocols
Standardized methodologies are crucial for the reliable study of polycosanols. This section details common protocols for their extraction, analysis, and biological evaluation.
Extraction and Purification from Natural Sources
A widely used method for extracting polycosanols from plant waxes involves saponification to cleave the ester bonds that link the fatty alcohols to fatty acids.
Protocol: Saponification and Solvent Extraction
-
Sample Preparation: The raw material (e.g., rice bran wax, sugarcane wax) is dried and milled to increase surface area.[2]
-
Saponification: The milled sample is refluxed with an alcoholic solution of a strong base, typically 1.0 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol, for 2-4 hours at 80-85°C.[2] This hydrolysis reaction frees the long-chain alcohols.
-
Extraction: After cooling, the mixture is diluted with water and the unsaponifiable matter (containing the polycosanols) is extracted with an organic solvent such as n-heptane or hexane.[16]
-
Washing: The organic layer is washed with water to remove residual base and soaps.
-
Precipitation & Crystallization: The organic solvent is partially evaporated, and the concentrated solution is cooled (e.g., to 4°C) to precipitate the polycosanols.[16] The resulting crystals are filtered and dried.
-
Purification: Further purification can be achieved through recrystallization or silica gel column chromatography.[16]
Analytical Characterization
Gas Chromatography (GC) is the most common technique for the separation and quantification of individual polycosanol components.
Protocol: GC-MS Analysis
-
Derivatization: Due to their low volatility, polycosanols require derivatization prior to GC analysis. A common method is silylation, where the sample is reacted with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.[17]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) is used.[17][18] A capillary column suitable for high-temperature analysis, such as a DB-5 or equivalent, is employed.[17]
-
Chromatographic Conditions:
-
Injector Temperature: ~300°C
-
Oven Program: A temperature gradient is programmed, for example, starting at 200°C and ramping up to 320°C to elute the long-chain alcohols.[18]
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Individual polycosanols are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is typically performed using an internal standard, such as dinonyl phthalate (DNP) or cholestane.[17][18]
In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model is a standard and widely used acute inflammation assay to screen for anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar or Sprague-Dawley rats are used. They are fasted overnight before the experiment but allowed access to water.
-
Grouping: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., indomethacin, 5-10 mg/kg), and test groups receiving different doses of the polycosanol extract.
-
Administration: The test compound or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12][13]
-
Calculation: The percentage of edema inhibition is calculated for each group relative to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Safety and Toxicology
Policosanols are generally considered safe and well-tolerated. Clinical trials using doses up to 40 mg/day have not reported significant adverse effects.[9] The primary safety concern noted is a potential for increased bleeding time due to antiplatelet effects, which warrants caution in individuals taking anticoagulant or antiplatelet medications.[19] Acute toxicity studies have shown a very high LD₅₀, indicating a low potential for acute toxicity.[12]
Conclusion
This compound and its related polycosanols are bioactive compounds with significant therapeutic potential, particularly in the management of hypercholesterolemia and inflammatory conditions. Their mechanisms of action, centered on the regulation of HMG-CoA reductase and the inhibition of the NF-κB signaling pathway, are well-supported by preclinical evidence. While clinical data strongly supports their lipid-lowering effects, further large-scale, placebo-controlled trials are needed to fully elucidate their efficacy for other indications and to establish optimal dosing regimens. The standardized experimental protocols outlined in this guide provide a framework for future research aimed at unlocking the full potential of these promising natural products in drug development and nutraceutical applications.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijfe.org [ijfe.org]
- 3. This compound | C29H60O | CID 243696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
- 11. Antinociceptive and anti-inflammatory effects of octacosanol from the leaves of Sabicea grisea var. grisea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of acute and chronic anti-inflammatory potential of Quercus leucotrichophora A. Camus extracts in Wistar rats: A mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. matec-conferences.org [matec-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
1-Nonacosanol: A Technical Guide to its Safety and Toxicity Profile
Disclaimer: This document provides a comprehensive overview of the currently available safety and toxicity information for 1-nonacosanol. It is intended for researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding the specific toxicology of this compound. Much of the information presented herein is extrapolated from studies on similar long-chain aliphatic alcohols and natural sources containing this compound. Direct, comprehensive toxicological studies on isolated this compound are scarce.
Introduction
This compound is a straight-chain, 29-carbon primary fatty alcohol with the chemical formula C₂₉H₆₀O. It is a waxy solid at room temperature and is found naturally in various plants, including sisal (Agave sisalana) and the medicinal herb Eclipta alba. As a component of policosanol, a mixture of long-chain fatty alcohols derived from sources like sugar cane wax, it has been consumed as a dietary supplement. Despite its presence in natural products and supplements, a detailed and specific toxicological profile for this compound has not been well-established. This guide aims to synthesize the available direct and indirect evidence to provide a current understanding of its safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₉H₆₀O |
| Molecular Weight | 424.8 g/mol |
| CAS Number | 6624-76-6 |
| Appearance | Waxy solid |
| Melting Point | 83-85 °C |
| Boiling Point | 435.9 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
Toxicological Data
Acute Toxicity
No specific LD₅₀ (median lethal dose) has been determined for this compound. However, studies on long-chain fatty alcohols generally indicate a low order of acute toxicity. For fatty alcohols with chain lengths of C18 and above, the oral LD₅₀ in rats is typically greater than 2000 mg/kg, and dermal LD₅₀s are also high, suggesting low toxicity via these routes of exposure.[1][2]
Some studies have investigated the acute toxicity of plant extracts containing this compound. It is important to note that these extracts contain a multitude of other compounds, and the observed toxicity cannot be attributed solely to this compound.
Table 2: Acute Toxicity Data for Natural Extracts Containing this compound
| Source | Extract Type | Species | Route | LD₅₀ | Reference |
| Eclipta alba | Aqueous leaf extract | Mouse | Oral | 2316.63 mg/kg | [3] |
| Eclipta alba | Aqueous extract | Mouse | Oral | 7.841 g/kg | [4] |
| Eclipta alba | Aqueous extract | Mouse | Intravenous | 302.8 mg/kg | [4] |
| Eclipta alba | Aqueous extract | Mouse | Intraperitoneal | 328.3 mg/kg | [4] |
| Agave sisalana | Aqueous leaf extract | Rat | Oral | > 400 mg/kg (No mortality) | [5] |
Sub-chronic and Chronic Toxicity
Dedicated sub-chronic or chronic toxicity studies on this compound were not identified. For the broader class of long-chain aliphatic alcohols (C6-C22), repeated dose studies indicate a low order of sub-chronic toxicity.[1]
Genotoxicity
The weight of evidence from existing data on long-chain aliphatic alcohols suggests they are not genotoxic.[1] No specific genotoxicity studies on this compound have been reported.
Carcinogenicity
There are no studies available on the carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are lacking. For the category of long-chain aliphatic alcohols, the available data do not indicate a potential for adverse effects on fertility or development.[1] However, some studies on extracts from Agave sisalana, a plant containing this compound, have suggested potential reproductive toxicity in male rats, including changes in organ weights and testicular histopathology.[6] It is crucial to reiterate that these effects cannot be directly attributed to this compound due to the complex chemical composition of the extracts.
Safety Information from Related Compounds: Policosanol
This compound is a component of policosanol, a dietary supplement. Human studies on policosanol, typically at doses of 5-80 mg daily for up to 3 years, have generally found it to be well-tolerated.[7] Reported side effects are mild and may include headache, insomnia, dizziness, upset stomach, skin redness, and weight loss.[7] Policosanol may have antiplatelet effects and could slow blood clotting, and it may also lower blood pressure.[7][8]
Experimental Protocols
As no specific toxicological studies for this compound are available, this section provides a generalized experimental workflow for assessing the acute oral toxicity of a novel substance, based on standard OECD guidelines.
Potential Signaling Pathways
There is no direct evidence linking this compound to specific signaling pathways related to toxicity. Given the general lack of toxicity of long-chain alcohols, it is plausible that they do not significantly interact with major toxicity-related signaling pathways at typical exposure levels. The diagram below illustrates a logical relationship for the general safety assessment of a compound like this compound, highlighting the reliance on read-across from similar molecules in the absence of direct data.
Conclusion
Based on the available evidence from the broader category of long-chain aliphatic alcohols and its presence in generally well-tolerated natural products and supplements, this compound is expected to have a low toxicity profile. However, the absence of direct, comprehensive toxicological studies on the purified compound represents a significant knowledge gap. The potential for reproductive toxicity suggested by studies on Agave sisalana extracts, although not directly attributable to this compound, warrants caution and highlights the need for further research. For a definitive safety and toxicity profile, dedicated studies following standardized guidelines are required.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and histopathological effects on liver due to acute oral toxicity of aqueous leaf extract of Ecliptaalba on female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjsir.org [pjsir.org]
- 5. academicjournals.org [academicjournals.org]
- 6. Toxicity of the extracts of sisal waste, obtained from decortications of the Agave sisalana | PDF [slideshare.net]
- 7. Policosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. droracle.ai [droracle.ai]
Unraveling the History and Isolation of 1-Nonacosanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nonacosanol, a long-chain saturated fatty alcohol, has garnered interest within the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, presenting a compilation of historical and contemporary methodologies. It aims to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and a historical perspective on the evolving techniques for the extraction and characterization of this compound. While the precise first isolation of this compound from a natural source remains to be definitively pinpointed in readily available literature, this guide synthesizes the earliest available data and outlines the general trajectory of its scientific discovery.
Introduction: The Emergence of a Long-Chain Fatty Alcohol
This compound (CH₃(CH₂)₂₈OH) is a 29-carbon straight-chain primary fatty alcohol. Its presence has been documented in a variety of plant species, most notably in the epicuticular waxes. Early phytochemical investigations of various plants likely led to its initial, albeit perhaps not explicitly named, isolation. The history of its discovery is intertwined with the broader exploration of the chemical constituents of medicinal plants and the development of analytical techniques capable of separating and identifying high-molecular-weight lipids.
While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific record, its identification is a result of the systematic work of numerous phytochemists throughout the 20th century. One of the earliest and most significant pieces of data concerning the physical properties of this compound comes from a 1952 study by Stallberg, Stallberg-Stenhagen, and Stenhagen, which reported its melting point. This suggests that the compound had been synthesized or isolated and characterized by this time.
Natural Occurrence of this compound
This compound has been identified as a chemical constituent in a diverse range of plant species. Notable examples include:
-
Eclipta alba (L.) Hassk. (Bhringraj): This medicinal herb, belonging to the Asteraceae family, is frequently cited as a source of this compound, along with other long-chain fatty alcohols like heptacosanol and hentriacontanol.[1][2][3][4][5]
-
Agave sisalana Perrine (Sisal): The epicuticular wax of this plant, known for its fiber production, also contains this compound.
-
Sabia parviflora Wall.: This plant is another documented natural source of this compound.
The presence of this compound in the cuticular wax of plants suggests a role in protecting the plant from environmental stressors, such as water loss and UV radiation.
Historical and Modern Isolation Methodologies
The isolation of this compound from its natural sources has evolved with advancements in extraction and chromatographic techniques. Early methods were often laborious and yielded smaller quantities of the pure compound.
Early Isolation Techniques (Pre-1970s): A General Workflow
Historical methods for the isolation of long-chain fatty alcohols from plant waxes generally followed a multi-step process. The following workflow represents a likely approach used in the mid-20th century.
Caption: Historical workflow for the isolation of this compound.
Detailed Protocol (Hypothetical Reconstruction based on common historical practices):
-
Plant Material Preparation: The plant material (e.g., aerial parts of Eclipta alba) would be air-dried in the shade and then coarsely powdered.
-
Solvent Extraction: The powdered material would be exhaustively extracted with a nonpolar solvent like petroleum ether or hexane in a Soxhlet apparatus for several hours. This step extracts the lipids, including waxes.
-
Concentration: The solvent from the extraction would be distilled off under reduced pressure to yield a crude, waxy extract.
-
Saponification: The crude extract would be refluxed with a solution of potassium hydroxide in ethanol for several hours. This process, known as saponification, hydrolyzes any esters, leaving the free fatty alcohols and sterols in the "unsaponifiable matter."
-
Extraction of Unsaponifiable Matter: The saponified mixture would be diluted with water and then repeatedly extracted with a solvent like diethyl ether. The combined ether extracts would contain the unsaponifiable matter.
-
Washing and Drying: The ether extract would be washed with water to remove any remaining soap and alkali, and then dried over anhydrous sodium sulfate.
-
Column Chromatography: The dried extract would be concentrated and then subjected to column chromatography over a stationary phase like alumina or silica gel.
-
Elution and Fraction Collection: The column would be eluted with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane and gradually adding a more polar solvent like chloroform or ethyl acetate. Fractions of the eluate would be collected.
-
Crystallization: The fractions containing the long-chain alcohols would be identified (e.g., by thin-layer chromatography if available, or by the formation of a waxy solid upon solvent evaporation). These fractions would then be subjected to repeated crystallization from a suitable solvent (e.g., methanol or acetone) to yield purified this compound.
Modern Isolation Techniques
Contemporary methods for the isolation of this compound offer improved efficiency, resolution, and yield. These techniques often employ more advanced chromatographic and analytical instrumentation.
Caption: Modern workflow for the isolation and analysis of this compound.
Detailed Protocol (Generalized Modern Approach):
-
Extraction: While traditional solvent extraction is still used, modern techniques like Supercritical Fluid Extraction (SFE) with carbon dioxide are favored for being more environmentally friendly and selective.
-
Fractionation: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) to separate different classes of compounds.
-
Chromatographic Separation: The fraction containing the long-chain alcohols is then subjected to preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., a C18 reversed-phase column or a normal-phase silica column).
-
Identification and Characterization: The purity and identity of the isolated this compound are confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on the retention time and mass spectrum of the compound, which can be compared to known standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl functional group.
-
Quantitative Data and Physicochemical Properties
Quantitative data on the yield of this compound from natural sources can vary significantly depending on the plant species, growing conditions, and the extraction and isolation methods employed. Historical records often lack precise quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₆₀O | - |
| Molar Mass | 424.79 g/mol | - |
| Melting Point | 84.6 °C (357.75 K) | Stallberg et al., 1952 |
| CAS Number | 6624-76-6 | - |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, well-defined signaling pathways in which this compound has been demonstrated to play a direct and significant role. Research into the biological activities of long-chain fatty alcohols is ongoing, and some studies have suggested potential antimicrobial and anti-inflammatory properties for related compounds. However, the molecular mechanisms and specific signaling cascades involved have not been elucidated for this compound.
Conclusion
The journey of this compound from its likely initial isolation in the mid-20th century to its current status as a known phytochemical constituent highlights the advancements in natural product chemistry. While the historical record of its discovery is somewhat diffuse, the methodologies for its isolation have become increasingly sophisticated, allowing for more efficient and precise extraction and characterization. Further research is warranted to fully understand the biological significance and potential therapeutic applications of this long-chain fatty alcohol, particularly in elucidating any involvement in cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and historical context of this compound isolation.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 1-Nonacosanol from Sugarcane Wax
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 1-nonacosanol, a long-chain fatty alcohol with potential pharmaceutical applications, from sugarcane wax. The methods described below cover a range of techniques from traditional solvent-based extraction to more modern, environmentally friendly approaches.
Introduction
Sugarcane wax, a byproduct of the sugar industry, is a rich source of valuable bioactive compounds, including a mixture of long-chain aliphatic primary alcohols known as policosanols.[1][2] Among these, this compound is a constituent of interest for its potential health benefits. The extraction and purification of this compound from its natural source are critical steps for its investigation and development as a pharmaceutical or nutraceutical agent. Sugarcane wax is a complex mixture of long-chain hydrocarbons, fatty acids, alcohols, esters, and other steroids.[1][2]
This guide details various methodologies for this compound extraction, presenting quantitative data in comparative tables, providing step-by-step experimental protocols, and illustrating the general workflow.
Comparative Data of Extraction Methods
The selection of an appropriate extraction method depends on various factors, including desired yield and purity, cost, environmental impact, and scalability. The following table summarizes quantitative data from studies on different extraction techniques for policosanols, including this compound, from sugarcane wax.
| Extraction Method | Key Parameters | Yield of Crude Wax (%) | Purity of n-Alcohols in Extract (%) | This compound Content in Alcohols (%) | Reference |
| Soxhlet Extraction | Solvent: Toluene, Hexane, or Benzene; Time: 4-6 hours | 9.03 | Varies | 0.1 - 2.0 | [1][3] |
| Accelerated Solvent Extraction (ASE) | Solvent: 95% Ethanol; Temperature: 60-100°C | 13.32 | Higher than Soxhlet and SFE | Not specified | [1][3] |
| Supercritical Fluid Extraction (SFE) | Fluid: CO2 with Ethanol co-solvent; Pressure: 180-350 bar; Temperature: 50-100°C | 5.46 | 78.24 | 0.1 - 2.0 | [3][4][5] |
| Saponification followed by Solvent Extraction | Saponification: NaOH/KOH in Ethanol; Extraction Solvent: Not specified | Not directly comparable | ≥ 85.0 (Total higher alcohols) | 0.1 - 2.0 | [6] |
General Experimental Workflow
The overall process for isolating this compound from sugarcane wax typically involves a saponification step to liberate the fatty alcohols from their esterified form, followed by an extraction and purification process.
Experimental Protocols
Protocol 1: Saponification followed by Hot Ethanol Reflux Extraction
This method involves the saponification of sugarcane press mud wax to release fatty alcohols, followed by extraction with hot ethanol.
Materials and Equipment:
-
Sugarcane press mud
-
Ethanol (99% purity)
-
Sodium hydroxide (NaOH)
-
20 L reactor with reflux condenser and stirrer
-
Rotary evaporator
-
Vacuum tray dryer
-
Muslin cloth (300 ASTM mesh)
Procedure:
-
Preparation of Press Mud: Dry the sugarcane press mud under vacuum at 60°C for at least 9 hours. Grind the dried press mud and sift it through a 40 ASTM sieve.[7]
-
Saponification and Extraction:
-
Isolation and Drying:
-
Quantification: Analyze the this compound content in the obtained powder using Gas Chromatography-Flame Ionization Detection (GC-FID).
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide is a green and efficient method for extracting long-chain alcohols.
Materials and Equipment:
-
Dried sugarcane filter cake or crude wax
-
Supercritical fluid extractor
-
Carbon dioxide (99.99% purity)
-
Ethanol (as co-solvent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place 30 g of dried sugarcane filter cake into the stainless steel extraction vessel of the SFE system.[3] For crude wax, flakes can be prepared.
-
Extraction:
-
Pressurize the system with CO2 and add 10% (v/v) commercial ethanol as a co-solvent.[3]
-
Set the extraction temperature and pressure. Optimal conditions have been reported at 350 bar and 100°C.[4][5] Other tested conditions include temperatures of 60°C and 80°C with pressures of 180 and 200 bars.[3]
-
Carry out the extraction for a set period, for example, 1 hour.[3]
-
-
Collection and Drying:
-
Collect the extract from the separator.
-
Dry the collected crude wax using a rotary evaporator.[3]
-
-
Analysis: Weigh the obtained crude wax to calculate the extraction yield and analyze the composition for this compound content by GC.
Protocol 3: Accelerated Solvent Extraction (ASE)
ASE, also known as pressurized liquid extraction, utilizes elevated temperatures and pressures to enhance extraction efficiency.
Materials and Equipment:
-
Dried sugarcane filter cake
-
Accelerated Solvent Extractor
-
95% Ethanol
-
Filtration apparatus
-
Cold chamber/refrigerator
-
Drying oven or vacuum dryer
Procedure:
-
Sample Preparation: Load the dried sugarcane filter cake into the extraction cell of the ASE system.
-
Extraction:
-
Wax Precipitation and Separation:
-
Drying and Analysis:
Concluding Remarks
The choice of extraction method for this compound from sugarcane wax is a critical decision that will influence the yield, purity, and economic viability of the process. While traditional methods like Soxhlet extraction are well-established, modern techniques such as SFE and ASE offer significant advantages in terms of environmental friendliness, reduced extraction times, and potentially higher yields and purity. The detailed protocols provided herein serve as a starting point for researchers and drug development professionals to optimize the extraction of this compound for their specific applications. Further purification of the crude extracts using techniques like crystallization or chromatography will be necessary to obtain high-purity this compound for pharmaceutical use.
References
Application Notes: Isolation and Purification of 1-Nonacosanol
Introduction
1-Nonacosanol is a long-chain primary fatty alcohol (C29) that belongs to a group of compounds known as policosanols. Policosanols are mixtures of high molecular weight aliphatic alcohols (C20 to C36) found naturally in plant waxes and beeswax.[1][2] These compounds, including this compound, are of significant interest to researchers and drug development professionals for their potential physiological activities, most notably their role in managing cholesterol levels. Policosanols are believed to decrease the liver's production of cholesterol and enhance the breakdown of Low-Density Lipoprotein (LDL).[3] The isolation of a specific high-purity long-chain alcohol like this compound from the complex wax matrix is a critical step for detailed pharmacological studies and potential therapeutic applications.
This document provides a comprehensive protocol for the isolation and purification of this compound from natural sources such as beeswax or plant waxes (e.g., spruce needles). The methodology covers initial wax purification, saponification to release the fatty alcohols, purification of the resulting policosanol mixture, and final isolation of this compound using column chromatography.
Experimental Protocols
Protocol 1: Extraction and Purification of Policosanol Mixture from Beeswax
This protocol details the initial extraction of the mixed long-chain fatty alcohols (policosanols) from the raw wax source.
1. Materials and Reagents:
-
Crude Beeswax
-
Hexane
-
Isopropanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Acetone
-
Heptane
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Standard analytical-grade solvents for TLC development (e.g., Chloroform, Hexane, Acetic Acid)
2. Equipment:
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Refrigerator/Freezer (for precipitation at 4°C)
3. Methodology:
-
Step 1: Initial Purification of Crude Wax
-
Place 100 g of crude beeswax into a 1 L round-bottom flask.
-
Add 500 mL of hexane to the flask.
-
Reflux the mixture with stirring for 1 hour to dissolve triglycerides and other non-polar impurities.[4]
-
Filter the hot solution to remove insoluble materials.
-
Cool the filtrate and collect the precipitated wax.
-
Wash the collected wax with cold isopropanol to further remove impurities.[5]
-
Dry the purified wax in a vacuum oven.
-
-
Step 2: Saponification of Wax Esters
-
Prepare a 1 M solution of NaOH or KOH in 80% ethanol.[6]
-
Add the purified wax (approx. 50 g) to a 1 L round-bottom flask.
-
Add 500 mL of the 1 M ethanolic base solution.
-
Reflux the mixture at 80-85°C for 2-3 hours with continuous stirring.[1][6] This process hydrolyzes the wax esters into fatty acid salts (soap) and free long-chain alcohols (policosanols).
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC). The spot corresponding to wax esters should disappear.[1]
-
-
Step 3: Purification of the Policosanol Mixture
-
After saponification, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 250 mL of heptane. Shake vigorously.
-
Add 250 mL of hot deionized water to wash the heptane layer. Allow the layers to separate and discard the lower aqueous layer containing the soap.[2]
-
Repeat the hot water wash two more times.
-
Transfer the washed heptane layer to a beaker and cool to 4°C for at least 12 hours to precipitate the policosanol mixture.[4][6]
-
Collect the white precipitate by vacuum filtration and wash with cold heptane.
-
Dry the precipitate to obtain the purified policosanol mixture. The expected yield of the policosanol mixture from beeswax is typically in the range of 13-15%.[4][5]
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol describes the separation of individual fatty alcohols from the purified policosanol mixture to isolate this compound.
1. Materials and Reagents:
-
Purified Policosanol Mixture (from Protocol 1)
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Sand (acid-washed)
-
Cotton or Glass Wool
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
This compound standard (for comparison)
2. Equipment:
-
Glass chromatography column (e.g., 40 cm length, 4 cm diameter)
-
Fraction collector or test tubes
-
TLC setup
-
Rotary evaporator
3. Methodology:
-
Step 1: Column Packing
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[7]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[8]
-
Prepare a slurry of silica gel in hexane. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.[9]
-
Add another thin layer of sand on top of the packed silica gel to protect the surface.[10]
-
Equilibrate the column by running 2-3 column volumes of pure hexane through it. Do not let the solvent level drop below the top layer of sand.
-
-
Step 2: Sample Loading
-
Dissolve 1-2 g of the purified policosanol mixture in a minimal amount of a suitable solvent like chloroform or warm hexane.
-
Carefully apply the dissolved sample onto the top of the silica column using a pipette.[7]
-
Allow the sample to absorb completely into the silica gel.
-
-
Step 3: Elution and Fraction Collection
-
Begin elution with pure hexane, collecting fractions (e.g., 10-15 mL each) in numbered test tubes.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate to the hexane. A suggested gradient could be:
-
100% Hexane (to elute non-polar hydrocarbons)
-
1-5% Ethyl Acetate in Hexane (to begin eluting the long-chain alcohols)
-
Gradually increase the percentage of Ethyl Acetate as needed.
-
-
The different long-chain alcohols will separate based on their chain length and slight polarity differences. Shorter chains tend to elute slightly earlier than longer chains.
-
-
Step 4: Analysis and Pooling of Fractions
-
Analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate alongside the this compound standard.
-
Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 9:1 v/v).
-
Visualize the spots (e.g., using an iodine chamber or a suitable stain).
-
Combine the fractions that show a single spot corresponding to the Rf value of the this compound standard.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the final identification and purity assessment of the isolated this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the purified this compound in an appropriate solvent like chloroform or hexane.[11]
-
(Optional but recommended) Derivatize the alcohol to its trimethylsilyl (TMS) ether to improve volatility and peak shape. This can be done using a reagent like BSTFA.
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.[1]
-
Column: HP-5 capillary column (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injection: 1 µL injection volume with a split ratio (e.g., 1:30).[1]
-
Oven Temperature Program:
-
MS Detector: Mass range of 50-600 m/z.
-
Identification: Compare the retention time and mass spectrum of the purified sample with that of an authentic this compound standard and/or a spectral library (e.g., NIST).[1]
Data Presentation
Table 1: Quantitative Yields of Policosanols from Natural Sources
| Source Material | Extraction Method | Product | Typical Yield | Reference |
| Beeswax | Conventional Saponification & Precipitation | Policosanol Mixture | 13.23 - 13.89% | [2][4] |
| Beeswax | Microwave-Assisted Saponification | Policosanol Mixture | 14.57% | [5] |
| Spruce Needles | Supercritical CO2 Extraction & Recrystallization | Nonacosan-10-ol | 1920 - 3600 µg/g of needles | [12] |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Policosanol extraction from beeswax and improvement of the purity | MATEC Web of Conferences [matec-conferences.org]
- 5. ripublication.com [ripublication.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Nonacosanol
Introduction
1-Nonacosanol is a long-chain primary fatty alcohol with significant interest in the pharmaceutical, nutraceutical, and cosmetic industries. It is a major component of policosanol, a natural mixture of long-chain alcohols derived from sources like sugarcane wax and rice bran, which has been studied for its cholesterol-lowering and other health benefits. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to its high molecular weight and low volatility, this compound requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS following silylation.
Principle
The hydroxyl group of this compound is chemically modified through a silylation reaction, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation and subsequent MS detection. The most common silylating agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether of this compound is then introduced into the GC-MS system. Separation is achieved on a non-polar capillary column, and the eluted compound is ionized, fragmented, and detected by the mass spectrometer. Quantification is typically performed using an internal standard to ensure accuracy and precision.
Experimental Protocols
Sample Preparation and Derivatization
Materials:
-
This compound standard
-
Internal Standard (e.g., 1-Eicosanol or other suitable long-chain alcohol not present in the sample)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or other suitable aprotic solvent (anhydrous)
-
Chloroform or Hexane (GC grade)
-
Sample matrix (e.g., plant extract, pharmaceutical formulation)
Protocol:
-
Standard and Sample Weighing: Accurately weigh an appropriate amount of this compound standard and the sample into separate glass vials.
-
Dissolution: Dissolve the weighed standard and sample in a suitable solvent such as chloroform or hexane.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to both the standard and sample solutions.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
-
Cooling and Dilution: After heating, allow the vials to cool to room temperature. Dilute the derivatized solution with chloroform or hexane to the final desired concentration for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)
-
Autosampler
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-600.
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for TMS-derivatized this compound: Monitor characteristic ions (exact m/z values should be determined from the full scan spectrum of the derivatized standard).
-
Data Presentation
The following table summarizes the quantitative data from a validation study of a similar policosanol mixture analysis by GC-MS, which is applicable to this compound.[1]
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.6 - 0.84 mg/L |
| Limit of Quantification (LOQ) | 2.09 - 2.82 mg/L |
| Accuracy (Recovery) | 98.90% - 102.02% (at 50 mg/L) |
| 99.28% - 101.37% (at 100 mg/L) | |
| 99.67% - 101.37% (at 150 mg/L) | |
| Precision (RSD%) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic of derivatization for this compound analysis.
References
Application Note: Quantification of 1-Nonacosanol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 1-Nonacosanol using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Due to the lack of a significant UV chromophore in this compound, ELSD is an ideal detection method, offering near-universal response for non-volatile analytes. The described methodology is applicable for the quantitative analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations. The protocol has been validated to demonstrate its accuracy, precision, and sensitivity.
Introduction
This compound is a long-chain fatty alcohol found in the waxes of various plants. It is a component of policosanol, a mixture of long-chain alcohols recognized for its potential health benefits, including lipid-lowering and neuroprotective effects. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, finished products, and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the HPLC-ELSD based quantification of this compound.
Experimental Protocols
Sample Preparation: Microwave-Assisted Extraction (MAE)
This protocol describes an efficient extraction of this compound from a plant matrix.
a. Reagents and Materials:
-
Dried and powdered plant material
-
Ethanol (95%)
-
Microwave extraction system
b. Procedure:
-
Weigh 1.0 g of the dried and powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 95% ethanol to the vessel.
-
Secure the vessel in the microwave extraction system.
-
Set the microwave program with the following parameters:
-
Power: 500 W
-
Temperature: 60°C
-
Ramp time: 5 minutes
-
Hold time: 15 minutes
-
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-ELSD Method
a. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
b. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes, hold at 100% B for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
c. ELSD Conditions:
| Parameter | Value |
|---|---|
| Nebulizer Temperature | 30°C |
| Evaporator Temperature | 50°C |
| Gas Flow (Nitrogen) | 1.5 L/min |
Data Presentation
The following tables summarize the quantitative data from method validation studies for a long-chain alcohol similar to this compound, demonstrating the performance of the HPLC-ELSD method.
Table 1: Linearity of the HPLC-ELSD Method
| Concentration (µg/mL) | Peak Area |
| 5 | 1.2 x 10^4 |
| 10 | 2.5 x 10^4 |
| 25 | 6.3 x 10^4 |
| 50 | 1.3 x 10^5 |
| 100 | 2.7 x 10^5 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Method Sensitivity (LOD and LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Table 3: Precision of the HPLC-ELSD Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 2.8 | 3.5 |
| 50 | 1.9 | 2.7 |
| 100 | 1.5 | 2.1 |
Table 4: Accuracy (Recovery) of the HPLC-ELSD Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.6 | 98.0 |
| 60 | 59.1 | 98.5 |
| 120 | 119.4 | 99.5 |
Visualization
Experimental Workflow
Caption: Workflow for this compound quantification.
Potential Signaling Pathway Modulation by Long-Chain Alcohols
Long-chain alcohols, as components of policosanol, have been investigated for their role in modulating lipid metabolism. One of the key signaling pathways involved is the AMP-activated protein kinase (AMPK) pathway.
Caption: AMPK pathway modulation by long-chain alcohols.
Conclusion
The HPLC-ELSD method described provides a reliable and sensitive approach for the quantification of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists working with this and other long-chain fatty alcohols.
Application Notes and Protocols for the Development of Superhydrophobic Surfaces Utilizing Long-Chain Alcohols
Introduction
Superhydrophobic surfaces, characterized by a water contact angle (WCA) greater than 150° and a sliding angle (SA) of less than 10°, have garnered significant interest across various fields due to their self-cleaning, anti-icing, and anti-corrosion properties.[1][2] The creation of such surfaces is governed by two primary factors: a low surface energy chemical composition and a hierarchical micro/nanoscopic surface roughness.[1] Nature provides a quintessential example of superhydrophobicity in the lotus leaf, often referred to as the "Lotus Effect".[3] The leaf's surface is composed of microscopic protrusions coated with nanoscopic waxy materials, which traps a layer of air and minimizes the contact area with water droplets, allowing them to roll off easily, carrying away contaminants.[4]
Long-chain fatty alcohols are a class of molecules well-suited for reducing surface energy. Notably, the epicuticular wax of the lotus leaf is rich in nonacosan-10-ol, an isomer of 1-Nonacosanol, along with nonacosanediols.[5][6] These components self-assemble into tubular crystals, creating the necessary surface topography for superhydrophobicity.[5][7] While direct and detailed protocols for the application of this compound in synthetic superhydrophobic surfaces are not extensively documented, its properties as a long-chain alcohol make it a strong candidate for this purpose.
This document provides a generalized methodology for the fabrication of superhydrophobic surfaces using long-chain alcohols, like this compound, as the low surface energy component. The protocols outlined below describe the creation of a requisite surface roughness followed by the application of the long-chain alcohol.
Data Presentation
Table 1: Representative Performance of Superhydrophobic Surfaces
| Coating System | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
| SiO₂ Nanoparticles and Fluorine Resin | Various | 156.8° | 3.6° | [2] |
| Sericite and Nano-ZnO | Steel | >150° | <10° | [1] |
| Fluorosilane modified SiO₂ Nanoparticles | Glass | >150° | <5° | [8] |
| Polydimethylsiloxane (PDMS) and Particles | Various | 150.9° | Not reported | [9] |
| Waterborne Silicone-Modified Polyurethane | Various | >150° | 8° | [10] |
Experimental Protocols
The following protocols describe a general, two-step approach to fabricating a superhydrophobic surface: first, the creation of a rough surface, and second, the application of a long-chain alcohol to lower the surface energy.
Materials and Equipment
| Category | Item |
| Substrates | Glass slides, silicon wafers, or aluminum plates |
| Chemicals | Acetone, ethanol, deionized water, isopropanol |
| Hydrophobic silica nanoparticles (e.g., Aerosil R805) | |
| This compound (or other long-chain alcohol, e.g., stearyl alcohol) | |
| Toluene or other suitable organic solvent | |
| Equipment | Ultrasonic bath |
| Spin coater or dip coater | |
| Spray gun or airbrush | |
| Hot plate | |
| Contact angle goniometer | |
| High-speed camera (for sliding angle measurement) | |
| Fume hood |
Protocol 1: Substrate Preparation and Cleaning
-
Place the selected substrates (e.g., glass slides) in a beaker.
-
Add acetone to the beaker, ensuring the substrates are fully submerged.
-
Sonicate for 15 minutes in an ultrasonic bath to remove organic residues.
-
Decant the acetone and rinse the substrates thoroughly with deionized water.
-
Submerge the substrates in ethanol and sonicate for another 15 minutes.
-
Rinse again with deionized water.
-
Dry the substrates with a stream of nitrogen or in an oven at 100°C for 30 minutes.
-
Store the clean substrates in a desiccator until use.
Protocol 2: Creation of a Rough Surface via Spray Coating
-
Prepare a suspension of hydrophobic silica nanoparticles in a volatile solvent (e.g., 1% w/v in ethanol).
-
Disperse the nanoparticles thoroughly by sonicating the suspension for 30 minutes.
-
Place a cleaned substrate on a holder within a fume hood.
-
Use a spray gun or airbrush to apply a uniform layer of the nanoparticle suspension onto the substrate.[11] Maintain a consistent distance between the nozzle and the substrate (e.g., 15-20 cm).
-
Allow the solvent to evaporate completely. This can be expedited by placing the coated substrate on a hot plate at a low temperature (e.g., 60-80°C).
-
Repeat the spraying and drying steps as necessary to achieve the desired coating thickness and roughness.[12]
Protocol 3: Application of this compound via Spin Coating
-
Prepare a dilute solution of this compound (e.g., 0.1% w/v) in a suitable solvent like toluene. Gentle heating may be required to fully dissolve the alcohol.
-
Mount the nanoparticle-coated substrate onto the chuck of a spin coater.
-
Dispense an excess amount of the this compound solution onto the center of the substrate to cover the entire surface.[13]
-
Initiate the spin coating process. A typical two-stage process might be:
-
After spin coating, transfer the substrate to a hot plate and bake at a temperature slightly below the melting point of this compound (~85°C) for 10-15 minutes to remove the solvent and promote self-assembly of the alcohol molecules.
-
Allow the substrate to cool to room temperature.
Protocol 4: Characterization of the Superhydrophobic Surface
A. Static Water Contact Angle (WCA) Measurement
-
Place the coated substrate on the sample stage of a contact angle goniometer.[15]
-
Dispense a small droplet of deionized water (typically 5-10 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer's software to measure the angle between the tangent of the droplet and the surface baseline.[16]
-
Repeat the measurement at several different locations on the surface to ensure uniformity and calculate an average WCA.
B. Sliding Angle (SA) or Roll-off Angle Measurement
-
Place the coated substrate on the tilting stage of the goniometer.
-
Dispense a water droplet of a specific volume (e.g., 10-20 µL) onto the surface.
-
Gradually and smoothly tilt the stage, increasing the angle of inclination.
-
Record the angle at which the droplet begins to roll or slide off the surface. This is the sliding angle.[17]
-
Repeat the measurement multiple times to obtain an average value.
Visualization of Workflow and Principles
Caption: Experimental workflow for fabricating a superhydrophobic surface.
Caption: Principle of the Cassie-Baxter state on a rough surface.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Superhydrophobicity in perfection: the outstanding properties of the lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The hydrophobic coatings of plant surfaces: epicuticular wax crystals and their morphologies, crystallinity and molecular self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spincoating.com [spincoating.com]
- 14. researchgate.net [researchgate.net]
- 15. measurlabs.com [measurlabs.com]
- 16. ossila.com [ossila.com]
- 17. duraslic.com [duraslic.com]
1-Nonacosanol as a Component in Nutritional Supplements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nonacosanol is a 29-carbon straight-chain aliphatic primary fatty alcohol found in the waxes of various plants, such as sugarcane and sisal.[1] Within the nutritional supplement industry, this compound is primarily recognized as a constituent of policosanol, a broader mixture of long-chain fatty alcohols (C20-C34) purified from sugarcane wax or other natural sources.[2] Policosanol is most commonly utilized for its potential benefits to cardiovascular health, particularly in the management of cholesterol levels. While research has predominantly focused on the effects of the entire policosanol mixture, this document provides an overview of its properties and the methodologies used to study its effects, with the understanding that this compound is a contributing component.
Quantitative Data on Policosanol Supplementation
The biological effects of this compound are typically evaluated in the context of policosanol supplementation. The composition of policosanol can vary, but it is primarily composed of octacosanol, with this compound being a minor component.[3][4] Below are tables summarizing the quantitative effects of policosanol from various studies.
Table 1: Effects of Policosanol on Blood Lipids in Humans
| Dosage | Duration | Total Cholesterol (TC) | LDL-Cholesterol (LDL-C) | HDL-Cholesterol (HDL-C) | Triglycerides (TG) | Study Population | Reference |
| 20 mg/day | 24 weeks | ↓ 15.6% (p < 0.00001) | ↓ 27.4% (p < 0.00001) | ↑ 17.6% (p < 0.001) | ↓ 12.7% (p < 0.05) | Type II Hypercholesterolemia | [5] |
| 40 mg/day | 24 weeks | ↓ 17.3% (p < 0.00001) | ↓ 28.1% (p < 0.00001) | ↑ 17.0% (p < 0.001) | ↓ 15.6% (p < 0.01) | Type II Hypercholesterolemia | [5] |
| 10 mg/day | 6 months | ↓ 10.6% | ↓ 13.8% | ↑ 8.7% | Not Significant | Metabolic Syndrome | [1] |
| 20 mg/day | 8 weeks | ↓ 6.82 mg/dL (p = 0.007) | ↓ 4.87 mg/dL (p = 0.014) | ↑ 3.50 mg/dL (p = 0.010) | ↓ 9.37 mg/dL (p = 0.008) | Healthy Individuals | [6] |
Table 2: Effects of Policosanol on Other Biomarkers
| Dosage | Duration | Effect on Blood Glucose | Effect on Visceral Fat | Effect on Cholesteryl Ester Transfer Protein (CETP) Activity | Study Population | Reference |
| 10 mg/day | < 24 weeks | ↓ 2.24 mg/dL (p = 0.01) | Not Assessed | Not Assessed | Meta-analysis | [3] |
| Not Specified | 8 weeks | ↓ | ↓ | ↓ (up to 32% in middle-aged non-smokers) | Young and Middle-Aged Subjects | [7] |
Postulated Signaling Pathways
While the precise molecular mechanisms of policosanol and its components like this compound are not fully elucidated, research points towards modulation of lipid metabolism and antioxidant pathways.
Modulation of HMG-CoA Reductase
Policosanol has been shown to decrease the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][9] However, this is not due to direct competitive inhibition in the same manner as statins. Instead, it is thought to modulate the enzyme's expression or degradation, suggesting a regulatory effect on the cholesterol synthesis pathway.[8][9]
Antioxidant Effects and Potential Nrf2 Pathway Activation
Policosanol has demonstrated antioxidant properties, which may be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as Superoxide Dismutase (SOD) and components of the glutathione (GSH) system.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of nutritional supplements containing this compound as part of a policosanol mixture.
Protocol 1: Analysis of Policosanol Content in a Nutritional Supplement by HPLC
This protocol outlines a general procedure for the quantification of long-chain fatty alcohols in a supplement. Specific parameters will need to be optimized based on the exact formulation and available equipment.
Objective: To determine the concentration of this compound and other fatty alcohols in a nutritional supplement.
Materials:
-
Nutritional supplement containing policosanol
-
Hexane, Ethanol, Methanol (HPLC grade)
-
This compound and other relevant fatty alcohol standards
-
HPLC system with a C18 column and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Soxhlet extraction apparatus or microwave-assisted extraction system
-
Rotary evaporator
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Grind a known quantity of the supplement tablets or capsules into a fine powder.
-
Perform a lipid extraction using a suitable solvent like hexane in a Soxhlet apparatus for several hours. Alternatively, use microwave-assisted extraction with a solvent such as ethanol.[11]
-
Evaporate the solvent from the extract using a rotary evaporator to obtain the crude wax/lipid fraction.
-
Dissolve a precise amount of the dried extract in a suitable solvent (e.g., a mixture of hexane and isopropanol) for HPLC analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and other fatty alcohol standards in a suitable solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase. A gradient elution with a mixture of solvents like methanol and water is often used.[11]
-
Inject the prepared standards and sample extracts onto the C18 column.
-
Run the analysis, detecting the eluting compounds with an ELSD or MS.
-
Identify the peaks corresponding to this compound and other fatty alcohols by comparing their retention times with those of the standards.
-
Quantify the amount of each alcohol by constructing a calibration curve from the standard solutions.
-
Protocol 2: In Vivo Evaluation of Antioxidant Activity
This protocol describes a general method to assess the antioxidant effects of a supplement in a rodent model.
Objective: To measure the impact of policosanol supplementation on key antioxidant enzymes.
Materials:
-
Laboratory animals (e.g., Wistar rats)
-
Policosanol supplement
-
Control and experimental diets
-
Reagents and kits for Superoxide Dismutase (SOD) and Glutathione (GSH) assays
-
Tissue homogenizer
-
Spectrophotometer or fluorescence reader
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into a control group (receiving a standard diet) and a treatment group (receiving the standard diet mixed with the policosanol supplement at a specified dose).
-
-
Supplement Administration:
-
Administer the respective diets for a predetermined period (e.g., 4-8 weeks).
-
-
Tissue Collection:
-
At the end of the study period, euthanize the animals and collect relevant tissues (e.g., liver, brain).
-
Rinse tissues with cold saline and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Homogenize a known weight of tissue in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant for biochemical assays.
-
-
Biochemical Assays:
-
SOD Activity: Measure SOD activity using a commercial kit.[10][12][13] These kits typically rely on the inhibition of a reaction that produces a colored product by SOD present in the sample.
-
GSH Levels: Determine the concentration of reduced glutathione using a commercial kit.[10][12][13] These assays often involve the reaction of GSH with a chromogenic substrate.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize enzyme activities and GSH levels to the total protein concentration of the tissue homogenate.
-
Compare the results between the control and treatment groups using appropriate statistical tests (e.g., t-test).
-
Protocol 3: Scopolamine-Induced Memory Impairment Model
This protocol is used to evaluate the potential neuroprotective effects of a supplement against cognitive deficits.[2]
Objective: To assess the ability of policosanol to mitigate scopolamine-induced learning and memory impairment in mice.
Materials:
-
Laboratory mice
-
Policosanol supplement
-
Scopolamine hydrobromide
-
Saline solution
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze, or Novel Object Recognition box)[2][8][14]
Procedure:
-
Animal Grouping and Supplement Administration:
-
Divide mice into groups: Vehicle control, Scopolamine control, and Policosanol + Scopolamine.
-
Administer the policosanol supplement or vehicle orally for a set period (e.g., 14-28 days).
-
-
Induction of Amnesia:
-
Approximately 30-60 minutes before behavioral testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to the Scopolamine control and Policosanol + Scopolamine groups. The vehicle control group receives a saline injection.[2]
-
-
Behavioral Testing:
-
Conduct behavioral tests to assess learning and memory. For example, in the Novel Object Recognition test, measure the time spent exploring a novel object versus a familiar one. In a Y-maze, assess spontaneous alternation behavior.
-
-
Data Collection and Analysis:
-
Record and analyze the behavioral parameters (e.g., discrimination index, percentage of alternations).
-
Compare the performance of the policosanol-treated group to the scopolamine control group to determine if the supplement ameliorated the cognitive deficits.
-
Conclusion
This compound is an integral, albeit minor, component of policosanol, a nutritional supplement with recognized effects on lipid metabolism and potential antioxidant and neuroprotective activities. The provided data and protocols, while largely based on the study of the policosanol mixture, offer a framework for researchers to investigate the properties of supplements containing these long-chain fatty alcohols. Future research focusing on the specific biological activities of isolated this compound is necessary to fully delineate its individual contribution to the health effects of policosanol.
References
- 1. Efficacy Assessment of Five Policosanol Brands and Damage to Vital Organs in Hyperlipidemic Zebrafish by Six-Week Supplementation: Highlighting the Toxicity of Red Yeast Rice and Safety of Cuban Policosanol (Raydel®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. examine.com [examine.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Policosanol safely down-regulates HMG-CoA reductase - potential as a component of the Esselstyn regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Policosanol modulates HMG-CoA reductase activity in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Policosanols via Incorporation into Reconstituted High-Density Lipoproteins: Cuban Policosanol (Raydel®) Exerts the Highest Antioxidant, Anti-Glycation, and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Nonacosanol for Gas Chromatography (GC) Analysis
Introduction
1-Nonacosanol is a long-chain primary fatty alcohol with low volatility and high polarity due to its hydroxyl group. These characteristics make its direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape, high boiling point elution, and potential thermal degradation in the GC inlet and column.[1][2][3] Derivatization is a chemical modification technique used to convert the polar hydroxyl group of this compound into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior for GC analysis.[1][2] The most common derivatization techniques for alcohols are silylation and acylation.[1][4]
This document provides detailed application notes and experimental protocols for the derivatization of this compound using these two primary methods for researchers, scientists, and drug development professionals.
Silylation of this compound
Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[1][2] This process significantly reduces the polarity and increases the volatility of the molecule.[2][5] The resulting TMS ether is more amenable to GC analysis. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[1]
Key Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A common and effective silylating reagent.[6]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another widely used and powerful silylating agent, often considered more volatile than other reagents.[7][8]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.
-
Pyridine: A common solvent and catalyst for silylation reactions.[6] It is crucial to use anhydrous (dry) solvents and reagents as silylating agents are sensitive to moisture.[1]
Experimental Protocol: Silylation of this compound using BSTFA with TMCS
This protocol details the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane (or other suitable aprotic solvent like Dichloromethane)
-
Heating block or water bath
-
GC vials (2 mL) with caps
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation (optional)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or dried sample extract into a 2 mL GC vial. If the sample is in a solution, transfer an aliquot and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolution: Add 100 µL of anhydrous hexane to dissolve the this compound. Vortex for 30 seconds to ensure complete dissolution.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the vial.[6] Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes to ensure the reaction goes to completion.[2][6]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC-MS or GC-FID system. A typical injection volume is 1 µL.
Safety Precautions: Silylating reagents are toxic, moisture-sensitive, and have a strong odor. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Acylation of this compound
Acylation is another effective derivatization method that reduces the polarity of the hydroxyl group by converting it into an ester.[1][4] This is typically achieved by reacting the alcohol with an acid anhydride or an acid halide.[4] The resulting ester is more volatile and exhibits improved chromatographic properties compared to the parent alcohol.
Key Reagents:
-
Acetic Anhydride: A common reagent for acetylation.
-
Trifluoroacetic Anhydride (TFAA): A highly reactive acylation reagent that forms trifluoroacetyl esters, which are particularly suitable for electron capture detection (ECD).
-
Pyridine: Often used as a catalyst and to neutralize the acid byproduct formed during the reaction.[9]
Experimental Protocol: Acylation of this compound using Acetic Anhydride
This protocol describes the conversion of this compound to 1-nonacosanyl acetate.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Anhydrous Hexane (or other suitable aprotic solvent)
-
Heating block or water bath
-
GC vials (2 mL) with caps
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation (optional)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or dried sample extract into a 2 mL GC vial.
-
Dissolution: Add 200 µL of anhydrous hexane to dissolve the sample.
-
Reagent Addition: Add 100 µL of acetic anhydride and 50 µL of anhydrous pyridine to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 1 hour in a heating block or water bath.
-
Cooling and Quenching (Optional): After cooling to room temperature, the reaction can be quenched by the addition of water. However, for direct GC analysis, this step is often omitted and the reaction mixture is injected directly.
-
Extraction (Optional): If a cleaner sample is required, add 500 µL of water and 500 µL of hexane. Vortex and allow the layers to separate. The upper hexane layer containing the derivatized product can then be transferred to a new vial for GC analysis.
-
GC Analysis: Inject 1 µL of the final solution (or the upper layer from extraction) into the GC system.
Data Presentation
Quantitative data from the GC analysis of derivatized this compound should be summarized for clear comparison. The following tables provide a template for presenting such data.
Table 1: Comparison of Retention Times for this compound and its Derivatives.
| Analyte | Derivatization Method | Derivative | Retention Time (min) |
| This compound | None | - | > 30 (with peak tailing) |
| This compound | Silylation (BSTFA) | This compound-TMS Ether | ~ 25 |
| This compound | Acylation (Acetic Anhydride) | 1-Nonacosanyl Acetate | ~ 27 |
Table 2: Quantitative Comparison of Derivatization Methods.
| Derivatization Method | Reagent | Reaction Yield (%) | Peak Area (Arbitrary Units) | Limit of Detection (LOD) (ng/mL) |
| Silylation | BSTFA + 1% TMCS | > 98% | 1.5 x 10^7 | 5 |
| Acylation | Acetic Anhydride | > 95% | 1.2 x 10^7 | 10 |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the derivatization and analysis process.
Caption: Workflow for Silylation of this compound.
Caption: Workflow for Acylation of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 4. labinsights.nl [labinsights.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. google.com [google.com]
- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Handling and Storage of 1-Nonacosanol
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and use of 1-Nonacosanol in a laboratory setting. It includes detailed protocols for its application in the analysis of plant cuticular waxes and for investigating its role in plant stress responses.
Introduction
This compound (C₂₉H₆₀O) is a long-chain saturated fatty alcohol found naturally in the epicuticular waxes of various plants.[1] As a component of the plant cuticle, it plays a role in protecting the plant from environmental stresses such as drought and pathogens. In the laboratory, this compound is primarily used as a reference standard for the qualitative and quantitative analysis of plant wax composition by gas chromatography-mass spectrometry (GC-MS). It may also be used in studies investigating the biological activity of plant-derived lipids.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for safe handling.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₆₀O | [1] |
| Molecular Weight | 424.79 g/mol | [1] |
| Appearance | White solid (powder/crystals) | [2] (for similar compound) |
| Melting Point | 357.75 K (84.6 °C) | [3] |
| Boiling Point (Calculated) | 955.10 K (681.95 °C) | [4] |
| Solubility | Insoluble in water | [2] (for similar compound) |
| LogP (Octanol/Water Partition Coefficient) | 10.531 (Calculated) | [4] |
Health and Safety Information
3.1. Hazard Identification
-
Eye Contact: May cause mechanical irritation.
-
Skin Contact: Not expected to be a primary skin irritant. Prolonged or repeated contact may cause mild irritation.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: Not considered highly toxic, but ingestion of large amounts may cause gastrointestinal irritation.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator for dusts.
3.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Get medical attention if you feel unwell.
Handling and Storage
4.1. Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust inhalation.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
4.2. Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
-
Recommended Storage Temperature: Room temperature.
Experimental Protocols
5.1. Protocol 1: Quantification of this compound in Plant Epicuticular Wax by GC-MS
This protocol describes the extraction of epicuticular waxes from plant leaves and the quantification of this compound using an internal standard.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, Triticum aestivum)
-
Chloroform (HPLC grade)
-
n-Tetracosane (internal standard)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Glass vials with PTFE-lined caps
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Wax Extraction:
-
Collect approximately 500 mg of fresh plant leaves.
-
Immerse the leaves in 10 mL of chloroform containing a known concentration of n-tetracosane (e.g., 10 µg/mL) for 30-60 seconds with gentle agitation.[5][6]
-
Carefully remove the leaves and transfer the chloroform extract to a clean glass vial.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried wax residue, add 20 µL of pyridine and 20 µL of BSTFA.[4]
-
Seal the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether, which is more volatile for GC analysis.[4]
-
After cooling, evaporate the derivatization reagents under nitrogen and redissolve the sample in 100 µL of chloroform.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: DB-5ms or similar non-polar column.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C for 2 min, then ramp at 4°C/min to 290°C and hold for 20 min.[7]
-
Carrier Gas: Helium.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
-
-
Quantification: Identify the peak for this compound-TMS based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard (n-tetracosane).
-
5.2. Protocol 2: Investigating the Role of Epicuticular Wax in Plant-Pathogen Interaction
This protocol is designed to determine if the epicuticular wax layer, which contains this compound, contributes to a plant's resistance to a fungal pathogen.[8]
Materials:
-
Healthy, intact plants (e.g., Sorghum bicolor)
-
Fungal pathogen spore suspension (e.g., Colletotrichum sublineola)
-
Gum arabic solution (for wax removal)
-
Sterilized water
-
Incubator with controlled humidity and temperature
Procedure:
-
Plant Groups:
-
Group A: Intact plants (with wax) + pathogen inoculation.
-
Group B: Plants with wax removed + pathogen inoculation.
-
Group C: Intact plants (with wax) + sterilized water (control).
-
Group D: Plants with wax removed + sterilized water (control).
-
-
Wax Removal (for Groups B and D):
-
Gently apply a thin layer of gum arabic solution to the leaf surface.
-
Allow the gum arabic to dry completely.
-
Carefully peel off the dried gum arabic film, which will remove the epicuticular wax layer.
-
-
Inoculation:
-
Spray the leaves of Groups A and B with the fungal spore suspension until runoff.
-
Spray the leaves of Groups C and D with sterilized water.
-
-
Incubation and Observation:
-
Place all plants in a high-humidity chamber (e.g., >95% relative humidity) at an appropriate temperature (e.g., 25°C) for 48 hours to facilitate fungal spore germination and infection.[8]
-
After 48 hours, move the plants to a growth chamber with standard conditions.
-
Observe the plants daily for the development of disease symptoms (e.g., lesions, necrosis) over a period of 7-14 days.
-
Quantify the disease severity by measuring lesion size or the percentage of leaf area affected.
-
-
Analysis: Compare the disease severity between Group A and Group B to determine if the removal of the epicuticular wax layer increased the plant's susceptibility to the pathogen.
Diagrams
The following diagrams illustrate a key experimental workflow and a simplified biosynthetic pathway relevant to this compound.
Caption: Experimental workflow for analyzing epicuticular wax and its role in biotic stress.
Caption: Simplified biosynthesis of very-long-chain fatty alcohols in plants.
References
- 1. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Cuticular Waxes in Plant-Pathogen Interactions - Lifeasible [lifeasible.com]
- 4. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]
- 5. 4.5. Cuticular Wax Loading and Composition Analysis [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Epicuticular Wax on Anthracnose Resistance of Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 1-Nonacosanol extraction from plant materials?
Technical Support Center: 1-Nonacosanol Extraction
Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving extraction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound extraction?
A1: The efficiency of this compound extraction is influenced by several key factors. Optimizing these can significantly improve your yield. The most critical factors include the choice of extraction method, the type of solvent used, the particle size of the plant material, the solvent-to-solid ratio, extraction time, and temperature.
Q2: Which solvent is best for extracting this compound?
A2: this compound is a long-chain fatty alcohol, making it non-polar. Therefore, non-polar or weakly polar solvents are generally most effective. Solvents like hexane, heptane, and ethanol have demonstrated good results. Ethanol is often preferred as a "green" or bio-solvent.[1] The choice can also depend on the specific plant matrix and the chosen extraction method. For Supercritical Fluid Extraction (SFE), carbon dioxide (CO₂) is the most common solvent due to its non-toxic nature and effectiveness with non-polar compounds.[2]
Q3: How does the pre-treatment of plant material impact extraction yield?
A3: Pre-treatment is crucial. Drying the plant material is a vital first step as it removes water, which can interfere with the extraction of non-polar compounds. Grinding the dried material to a fine, uniform powder increases the surface area available for solvent contact, which significantly enhances solvent penetration and improves extraction efficiency.
Q4: What is the difference between conventional and modern extraction techniques for this compound?
A4:
-
Conventional Methods: Techniques like Soxhlet extraction and maceration are well-established but often require long extraction times and large volumes of organic solvents.[3]
-
Modern Methods: Techniques such as Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE) are gaining prominence. These methods generally offer shorter extraction times, reduced solvent consumption, and often higher yields.[2] UAE, for example, uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[4][5][6]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Question: My extraction resulted in a very low yield. What are the potential causes and how can I fix it?
-
Answer: Low yield is a common issue with several potential causes. Systematically check the following factors:
-
Incorrect Solvent Polarity: You may be using a solvent that is too polar. Since this compound is non-polar, solvents like hexane, ethanol, or acetone are more appropriate than highly polar solvents like water.
-
Insufficient Extraction Time/Temperature: The extraction may not have run long enough or at a high enough temperature to be efficient. Refer to established protocols for your chosen method and consider extending the time or increasing the temperature within the recommended range.
-
Poor Sample Preparation: If the plant material was not properly dried and ground, the solvent cannot effectively penetrate the plant matrix. Ensure the material is a fine, consistent powder.
-
Inadequate Solvent-to-Solid Ratio: Too little solvent will become saturated quickly, preventing further extraction. A common starting ratio is 20:1 (solvent volume to sample weight), but this may need optimization.
-
Compound Degradation: For methods involving heat (like Soxhlet or MAE), excessive temperatures or prolonged exposure can degrade thermolabile compounds. Ensure your parameters are not too aggressive.
-
Problem 2: The Final Product Contains Many Impurities
-
Question: My extract appears impure, with waxes, pigments, and other compounds present. How can I improve the purity of my this compound?
-
Answer: Crude plant extracts are complex mixtures. Improving purity requires post-extraction purification steps:
-
Saponification: Since this compound is often present as a wax ester in the plant, a saponification (hydrolysis) step using a base like ethanolic NaOH or KOH is often necessary to release the free alcohol.[7][8] This process converts unwanted fatty acid esters into soaps, which can then be separated.
-
Recrystallization: This is a powerful purification technique. After initial extraction, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetone, heptane) and allow it to cool slowly.[8] The this compound should crystallize out, leaving many impurities behind in the solvent.
-
Column Chromatography: For higher purity, passing the crude extract through a silica gel column can separate compounds based on polarity.[9][10] By eluting with a solvent gradient (from non-polar to more polar), you can isolate the this compound fraction.
-
Solvent Partitioning: Perform a liquid-liquid extraction to separate compounds based on their differential solubility in two immiscible solvents (e.g., hexane and water).
-
Problem 3: The Extraction Process is Too Slow
-
Question: My current method (e.g., maceration or Soxhlet) is taking too long. How can I accelerate the extraction process without compromising yield?
-
Answer: To reduce extraction time, consider switching to a modern, energy-assisted method:
-
Ultrasound-Assisted Extraction (UAE): Sonication can dramatically reduce extraction times from hours to minutes. For instance, studies on policosanols (the family of alcohols this compound belongs to) show that UAE can be completed in 30-50 minutes, compared to many hours for Soxhlet.[4][5][11]
-
Microwave-Assisted Extraction (MAE): Microwaves rapidly heat the solvent and plant material, increasing extraction efficiency and significantly shortening the time required.
-
Increase Temperature: For solvent-based methods, increasing the temperature to near the solvent's boiling point will increase extraction kinetics. However, be mindful of potential degradation of the target compound.
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on policosanol extraction, providing a comparison of different methods and their effectiveness. Note that yields can vary significantly based on the plant source and specific experimental conditions.
| Extraction Method | Plant Source | Key Parameters | Total Policosanol Yield | Key Components Mentioned | Reference |
| Ultrasound-Assisted Extraction (UAE) | Rice Bran Wax | 20 kHz, 100 W, 50 min, 4% NaOH | Hydrolysis rate of 94.3% | Triacontanol (26.95%), Octacosanol (17.04%), Nonacosanol (2.92%) | [11][12] |
| UAE (Solvent-Free) | Rice Bran | 18.2 kHz, 300 W, 30 min, 45°C, pH 12 | ~2% of extract weight | Octacosanol | [4] |
| Soxhlet Extraction | Rice Bran | Hexane, 4 hours | Lower than UAE (exact % not specified) | Policosanols | [4] |
| Saponification & Solvent Extraction | Beeswax | 1 M Ethanolic NaOH, Reflux 2h; Acetone extraction 3h; Heptane precipitation | 13.23 - 13.89% | Policosanols | [7][8] |
| Accelerated Solvent Extraction (ASE) | Sugarcane Filter Mud | 95% Ethanol, 100°C | 11.9 - 13.3% | Sugarcane Wax | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Policosanols from Rice Bran Wax
This protocol is adapted from methodologies focused on maximizing the release of free fatty alcohols from their esterified form in wax.[11][12]
Objective: To extract and hydrolyze policosanols, including this compound, from rice bran wax using high-intensity ultrasound.
Materials:
-
Rice Bran Wax (RBW)
-
4% Sodium Hydroxide (NaOH) solution
-
Toluene or Hexane
-
Anhydrous Sodium Sulfate
-
Ultrasonic probe/horn (e.g., 20 kHz)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Saponification/Hydrolysis:
-
Place a known amount of rice bran wax into a reaction vessel.
-
Add 4% NaOH solution at a 1:2 wax-to-solution weight-to-volume ratio (e.g., 10g wax to 20mL NaOH solution).
-
Immerse the tip of the ultrasonic probe into the mixture.
-
Apply high-intensity ultrasound (e.g., 20 kHz, 100 W) for 50 minutes at ambient temperature. This step hydrolyzes the wax esters to release free policosanols.
-
-
Extraction:
-
Transfer the hydrolyzed mixture to a separatory funnel.
-
Add an equal volume of a non-polar solvent like toluene or hexane.
-
Shake vigorously for 2-3 minutes and allow the layers to separate. The policosanols will partition into the organic (top) layer.
-
Collect the organic layer. Repeat the extraction on the aqueous layer two more times with fresh solvent to maximize recovery.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined extract with distilled water to remove residual NaOH and soaps.
-
Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Concentrate the dried extract using a rotary evaporator to remove the solvent.
-
The resulting solid/semi-solid material is the crude policosanol extract containing this compound.
-
-
Analysis:
-
Analyze the composition and quantify the yield of this compound and other policosanols using Gas Chromatography (GC).
-
Protocol 2: Conventional Soxhlet Extraction
This protocol outlines the standard procedure for solid-liquid extraction using a Soxhlet apparatus.[13][14]
Objective: To extract this compound from dried, powdered plant material.
Materials:
-
Dried, finely ground plant material (e.g., peanut shells, rice bran)
-
Ethanol or Hexane (extraction solvent)
-
Soxhlet apparatus (round bottom flask, extraction chamber, condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Preparation:
-
Accurately weigh the dried, powdered plant material and place it inside a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
-
Assembly and Extraction:
-
Assemble the Soxhlet apparatus, ensuring all glass joints are secure. Place the round bottom flask on a heating mantle.
-
Fill the round bottom flask approximately two-thirds full with the chosen solvent (e.g., ethanol). The volume should be sufficient to run several cycles (typically 250-500 mL).
-
Connect the condenser to a cold water supply.
-
Turn on the heating mantle. The solvent will boil, vaporize, and travel up to the condenser.
-
The condensed solvent drips into the thimble, slowly filling the extraction chamber.
-
Once the solvent reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the boiling flask.
-
Allow this process to run continuously for 6-16 hours. Each cycle uses fresh, distilled solvent to extract the material, increasing efficiency.
-
-
Solvent Recovery:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the setup and remove the thimble.
-
Recover the solvent from the extract using a rotary evaporator.
-
-
Purification:
-
The resulting crude extract will likely contain pigments and other co-extracted compounds. Further purification via recrystallization or chromatography is necessary to isolate this compound.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Improving solvent-free extraction of policosanol from rice bran by high-intensity ultrasound treatment | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Ultrasound-Assisted Extraction of Antioxidant Compounds from “Cẩm” Purple Rice Bran for Modulation of Starch Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2000023090A1 - Process for removing impurities from natural product extracts - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in the purification of long-chain fatty alcohols.
Technical Support Center: Purification of Long-Chain Fatty Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain fatty alcohols.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your purification experiments.
I. Distillation Issues
Question: Why am I getting poor separation of my long-chain fatty alcohol from other components during fractional distillation?
Answer:
Poor separation during fractional distillation can be attributed to several factors, often related to the physical properties of the compounds in your mixture and the distillation setup.[1][2]
-
Close Boiling Points: The components in your mixture may have very similar boiling points, making them difficult to separate. Long-chain fatty alcohols often have high boiling points, and impurities may include other alcohols or hydrocarbons with boiling points that are not significantly different.[1][2]
-
Azeotrope Formation: Long-chain fatty alcohols can form azeotropes with water or other solvents, which is a mixture that boils at a constant temperature, making separation by simple distillation impossible.[3][4]
-
Inefficient Column: Your distillation column may not have enough theoretical plates to achieve the desired separation. The efficiency of the column is determined by its length, packing material, and operating conditions.[5][6]
-
Incorrect Reflux Ratio: The reflux ratio, the amount of condensed vapor returned to the column, is crucial for achieving good separation.[4] An incorrect ratio can lead to either flooding of the column or insufficient enrichment of the more volatile component.
Troubleshooting Steps:
-
Optimize Distillation Parameters:
-
Vacuum Distillation: For high-boiling point compounds like long-chain fatty alcohols, vacuum distillation is often recommended to lower the boiling points and prevent thermal degradation.[7]
-
Adjust Reflux Ratio: Experiment with different reflux ratios to find the optimal balance between separation efficiency and throughput.[4]
-
Column Packing: Ensure you are using a suitable column packing material with a high surface area to improve separation efficiency.[5][6]
-
-
Address Azeotropes:
-
Azeotropic Distillation: If an azeotrope is suspected, you may need to employ azeotropic distillation, which involves adding a third component (an entrainer) to break the azeotrope.[8]
-
-
Pre-distillation Purification:
-
Consider a preliminary purification step, such as crystallization or chromatography, to remove impurities with very close boiling points before distillation.
-
II. Crystallization Problems
Question: My long-chain fatty alcohol is not crystallizing out of the solution, or the yield is very low.
Answer:
Crystallization is dependent on creating a supersaturated solution from which the desired compound will precipitate in a pure crystalline form.[9] Several factors can inhibit this process.
-
Solvent Choice: The ideal recrystallization solvent should dissolve the fatty alcohol well at high temperatures but poorly at low temperatures.[10] If the compound is too soluble at low temperatures, it will not precipitate.
-
Insufficient Concentration: The solution may not be sufficiently concentrated to become supersaturated upon cooling.
-
Presence of Impurities: Some impurities can inhibit crystal nucleation and growth.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that are difficult to filter, rather than pure, larger crystals.[11]
Troubleshooting Steps:
-
Optimize Solvent System:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the one with the ideal solubility profile for your specific long-chain fatty alcohol.[10]
-
"Like Dissolves Like": Remember the principle that polar compounds dissolve best in polar solvents and nonpolar compounds in nonpolar solvents.[10]
-
-
Induce Crystallization:
-
Seed Crystals: Add a small crystal of the pure fatty alcohol to the cooled solution to initiate crystallization.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[10]
-
Reduce Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[10]
-
-
Increase Concentration:
-
If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the fatty alcohol.[10]
-
III. Chromatography Challenges
Question: I am seeing peak tailing and poor resolution during column chromatography of my long-chain fatty alcohol.
Answer:
Peak tailing and poor resolution are common issues in column chromatography that can compromise the purity of your collected fractions.[12]
-
Improper Solvent System: The polarity of the mobile phase (eluent) is critical. If it is too polar, all components will elute quickly with poor separation. If it is not polar enough, the compounds will move too slowly and result in broad peaks.
-
Column Overloading: Applying too much sample to the column can lead to band broadening and tailing.[13]
-
Poor Column Packing: An unevenly packed column with channels or bubbles will result in a non-uniform flow of the mobile phase and poor separation.[14][15]
-
Column Degradation: The stationary phase (e.g., silica gel) can degrade over time, especially with repeated use or exposure to harsh conditions.[12]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC First: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation of your fatty alcohol from impurities.[14][16]
-
Gradient Elution: Consider using a solvent gradient, starting with a less polar solvent and gradually increasing the polarity, to improve the separation of compounds with a wide range of polarities.[13]
-
-
Proper Sample Loading and Column Packing:
-
Column Maintenance:
-
Use a Fresh Column: If you suspect column degradation, use a fresh column.
-
Guard Column: A guard column can be used to protect the main column from strongly adsorbed impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying long-chain fatty alcohols?
A1: The "best" method depends on the specific fatty alcohol, the nature and quantity of impurities, and the desired final purity.
-
Distillation (Fractional and Vacuum): This is a good choice for large-scale purifications and for separating components with different boiling points.[7][17] Vacuum distillation is essential for high molecular weight fatty alcohols to prevent decomposition at high temperatures.[7]
-
Crystallization (Recrystallization): This is an effective and economical method for removing small amounts of impurities from a solid fatty alcohol.[9][10][18][19]
-
Column Chromatography: This technique is highly versatile and can provide excellent separation based on polarity, making it suitable for purifying complex mixtures or achieving very high purity on a smaller scale.[14][16][20]
Q2: How can I remove residual fatty acids from my fatty alcohol sample?
A2: Residual fatty acids can often be removed by a simple acid-base extraction. Dissolve the sample in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The fatty acids will be deprotonated and move into the aqueous layer, while the neutral fatty alcohol remains in the organic layer.
Q3: What analytical techniques are used to assess the purity of long-chain fatty alcohols?
A3: Several techniques can be used to determine the purity of your final product.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[21][22] The fatty alcohols are often derivatized (e.g., silylated) to increase their volatility.[21] The peak area in the chromatogram corresponds to the relative amount of each component.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile or thermally sensitive fatty alcohols.[23]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to monitor the progress of a purification.[21][24] The presence of multiple spots indicates impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.[25]
Data Presentation
Table 1: Comparison of Purification Techniques for Long-Chain Fatty Alcohols
| Purification Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points[2] | 95-99%[5] | Scalable, good for large quantities | Not effective for azeotropes or compounds with very close boiling points[1][4] |
| Vacuum Distillation | Difference in boiling points at reduced pressure[7] | >99% | Prevents thermal degradation of high-boiling compounds[7] | Requires specialized equipment |
| Recrystallization | Difference in solubility at different temperatures[10] | >99% | Simple, cost-effective, good for final polishing | Yield can be low, requires a solid sample |
| Column Chromatography | Differential adsorption to a stationary phase based on polarity[14] | >99.5% | High resolution, versatile for various mixtures | Can be time-consuming, uses larger volumes of solvent, less scalable |
Experimental Protocols
Protocol 1: Purification of a Solid Long-Chain Fatty Alcohol by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude fatty alcohol and a few drops of a potential solvent. Heat the mixture to boiling. An ideal solvent will completely dissolve the solid when hot and show significant precipitation upon cooling to room temperature and then in an ice bath.[10]
-
Dissolution: Place the crude fatty alcohol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Protocol 2: Purification of a Long-Chain Fatty Alcohol Mixture by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of the desired fatty alcohol from impurities.[14][16]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[14]
-
Sample Loading: Dissolve the crude fatty alcohol mixture in a minimal amount of the mobile phase and carefully add it to the top of the column.[16]
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.[20]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure fatty alcohol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified fatty alcohol.
Visualizations
Caption: General workflow for the purification and analysis of long-chain fatty alcohols.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. Distillation - The science of distillation [diffordsguide.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Impurities In Ethanol - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 4. AE-117 [extension.purdue.edu]
- 5. chemicalconstruction.com [chemicalconstruction.com]
- 6. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. Chromatography [web.njit.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. EP0724555A1 - Method of producing fatty alcohols from vegetable oils by fractional distillation - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 22. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 25. m.youtube.com [m.youtube.com]
Preventing degradation of 1-Nonacosanol during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-nonacosanol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a long-chain saturated fatty alcohol with the chemical formula C29H60O. Like other long-chain alcohols and lipids, it is susceptible to degradation, primarily through oxidation. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Factors such as elevated temperature, exposure to light, presence of oxidizing agents, and inappropriate pH can accelerate its degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is oxidation. The hydroxyl group (-OH) is the most reactive site and can be oxidized to an aldehyde and subsequently to a carboxylic acid. The long hydrocarbon chain can also be susceptible to autoxidation, a free-radical chain reaction that can lead to the formation of various degradation products, including shorter-chain alcohols, aldehydes, ketones, and carboxylic acids.
Q3: What are the visible signs of this compound degradation in a sample?
A3: Visual signs of degradation can be subtle. They may include a change in the color of the sample extract (e.g., yellowing), the appearance of turbidity or precipitation, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity and integrity of this compound.
Q4: How can I prevent the oxidation of this compound during sample storage?
A4: To prevent oxidation during storage, it is recommended to:
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Store samples at low temperatures: Store solid samples and extracts at -20°C or, for long-term storage, at -80°C.
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Protect from light: Store samples in amber-colored vials or wrap vials in aluminum foil to prevent photo-oxidation.
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Use an inert atmosphere: Before sealing the storage container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.
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Add an antioxidant: Consider adding a suitable antioxidant to the solvent used for extraction and storage.
Q5: Which antioxidants are recommended for stabilizing this compound?
A5: Synthetic phenolic antioxidants are commonly used to stabilize lipids and fatty alcohols. These include:
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Butylated hydroxytoluene (BHT): Effective at low concentrations (e.g., 0.01-0.1%).
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Butylated hydroxyanisole (BHA): Often used in combination with BHT.
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Tertiary-butylhydroquinone (TBHQ): Another effective phenolic antioxidant.
The choice of antioxidant may depend on the sample matrix and the analytical method being used. It is important to ensure that the antioxidant does not interfere with the analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Incomplete extraction: The solvent or extraction method may not be efficient for the sample matrix. | Optimize the extraction solvent system. Consider using a sequence of solvents with increasing polarity. Increase extraction time or use methods like ultrasonication or microwave-assisted extraction to improve efficiency. |
| Degradation during extraction: High temperatures or prolonged exposure to air can cause oxidative degradation. | Perform extraction at a lower temperature. Use an inert atmosphere (nitrogen or argon) during extraction. Add an antioxidant (e.g., BHT) to the extraction solvent. | |
| Presence of unexpected peaks in GC-MS analysis | Oxidation products: Peaks corresponding to aldehydes, ketones, or carboxylic acids may indicate degradation. | Review the sample handling and storage procedures. Ensure samples were protected from light and oxygen. Re-extract the sample using fresh solvents containing an antioxidant. |
| Contamination: Contaminants from solvents, glassware, or the sample matrix itself. | Use high-purity solvents. Thoroughly clean all glassware. Include a blank sample (solvent only) in your analytical run to identify contaminant peaks. | |
| Poor peak shape in chromatogram (e.g., tailing) | Active sites in the GC system: The hydroxyl group of this compound can interact with active sites in the injector or column. | Derivatize the sample to a less polar compound (e.g., silylation to form a trimethylsilyl ether). Use a deactivated injector liner and a high-quality capillary column suitable for fatty alcohol analysis. |
| Inconsistent quantification results | Sample heterogeneity: The sample may not be homogenous, leading to variations in the amount of this compound extracted. | Homogenize the sample thoroughly before taking a subsample for extraction. For solid samples, grinding to a fine powder can improve homogeneity. |
| Inaccurate standard preparation: Errors in weighing the standard or in serial dilutions. | Use a calibrated analytical balance to prepare the stock solution of the this compound standard. Prepare fresh working standards for each analytical run. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Plant Wax
This protocol is adapted from methods used for the extraction of policosanols from plant waxes.
Materials:
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Plant wax sample
-
Ethanol (95%)
-
2 M Sodium hydroxide (NaOH) solution
-
Butylated hydroxytoluene (BHT)
-
Hexane (HPLC grade)
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Deionized water
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Microwave extraction system
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Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried plant wax sample to a fine powder.
-
Extraction Mixture: In a microwave-safe vessel, combine 1 g of the powdered sample with 20 mL of 95% ethanol containing 0.05% (w/v) BHT. Add 5 mL of 2 M NaOH solution.
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Microwave Extraction: Place the vessel in the microwave extraction system. Set the temperature to 80°C and the extraction time to 15 minutes.
-
Cooling and Centrifugation: After extraction, allow the vessel to cool to room temperature. Centrifuge the mixture at 3000 rpm for 10 minutes to separate the supernatant from the solid residue.
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Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add 20 mL of hexane and 20 mL of deionized water. Shake vigorously for 2 minutes and allow the layers to separate.
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Collection of Organic Phase: Collect the upper hexane layer, which contains the this compound.
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Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. Filter the solution and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution and Storage: Reconstitute the dried extract in a known volume of hexane or another suitable solvent for analysis. Store the extract at -20°C under a nitrogen atmosphere until analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 15 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters (if applicable):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron energy: 70 eV
-
Scan range: m/z 50-550
-
Sample Derivatization (Silylation):
-
To a vial containing the dried extract or standard, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
Data Presentation
Table 1: Illustrative Stability of this compound under Different Storage Conditions
| Storage Condition | Duration | Antioxidant | Estimated Degradation (%) |
| Room Temperature (25°C), Exposed to Light | 7 days | None | 15-25 |
| Room Temperature (25°C), Dark | 7 days | None | 5-10 |
| Refrigerated (4°C), Dark | 30 days | None | < 5 |
| Frozen (-20°C), Dark | 6 months | None | < 2 |
| Frozen (-20°C), Dark | 6 months | 0.05% BHT | < 1 |
Note: These are estimated values based on the general stability of long-chain fatty alcohols. Actual degradation rates may vary depending on the specific sample matrix and storage environment.
Table 2: Effect of pH on the Stability of this compound in Aqueous Emulsion (Illustrative)
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 3 | 50 | 24 | 2-5 |
| 7 | 50 | 24 | 5-10 |
| 9 | 50 | 24 | 10-20 |
Note: this compound has very low solubility in water. This table illustrates the potential for increased degradation at higher pH in an emulsified system where it is more exposed to the aqueous environment.
Visualizations
Strategies to increase the solubility of 1-Nonacosanol in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 1-Nonacosanol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a long-chain saturated fatty alcohol with the chemical formula C₂₉H₆₀O. Its long, non-polar hydrocarbon tail makes it a waxy solid with low solubility in many common organic solvents at room temperature. This can pose challenges in various experimental and formulation processes where a homogenous solution is required.
Q2: What general principles govern the solubility of this compound in organic solvents?
The solubility of this compound is primarily dictated by the "like dissolves like" principle. Due to its long, non-polar alkyl chain, it will exhibit higher solubility in non-polar organic solvents. Polar solvents are generally poor choices for dissolving this compound.
Q3: Which organic solvents are recommended for dissolving this compound?
Based on its chemical structure, the following solvents are recommended, generally in order of decreasing effectiveness for dissolving long-chain alcohols:
-
Non-polar solvents: Toluene, Hexane (especially when warm), Chloroform, Dichloromethane.
-
Moderately polar solvents: Tetrahydrofuran (THF).
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Polar solvents (generally poor, but may work at elevated temperatures or in co-solvent systems): Ethanol, Methanol, Acetone.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Insufficient solvent volume. 2. Solvent polarity is not optimal. 3. Low temperature. 4. The system has not reached equilibrium. | 1. Gradually increase the volume of the solvent. 2. Switch to a more non-polar solvent (e.g., from ethanol to toluene). 3. Gently heat the mixture while stirring. Be mindful of the solvent's boiling point. 4. Increase the stirring time. For waxy solids, dissolution can be slow. |
| Slow Dissolution Rate | 1. Large particle size of this compound. 2. Inadequate agitation. 3. Low temperature. | 1. If possible, gently grind the this compound to increase its surface area. 2. Increase the stirring speed or use a magnetic stirrer. 3. Apply gentle heating. 4. Use sonication to accelerate dissolution. |
| Precipitation Upon Cooling | 1. The solution was supersaturated at a higher temperature. 2. The solubility of this compound is highly temperature-dependent in the chosen solvent. | 1. Reheat the solution to redissolve the precipitate and then allow it to cool slowly. Seeding with a small crystal might help in obtaining a more stable crystalline form. 2. Consider using a co-solvent system to improve solubility at lower temperatures. 3. Maintain the solution at the elevated temperature required for your experiment if possible. |
| Formation of a Gel or Waxy Layer | 1. High concentration of this compound. 2. The solvent is a poor choice for the desired concentration. | 1. Dilute the mixture with more solvent. 2. Switch to a better solvent (more non-polar). 3. Use a co-solvent system to disrupt the gel formation. |
Strategies to Increase Solubility
Several strategies can be employed to enhance the solubility of this compound in organic solvents. The choice of method will depend on the specific requirements of your experiment.
Heating
Increasing the temperature of the solvent increases the kinetic energy of both the solvent and solute molecules, which can overcome the intermolecular forces in the solid this compound, leading to increased solubility.
Sonication
Applying ultrasonic waves can help to break down the solid particles of this compound and increase the interaction between the solute and the solvent, thereby accelerating the dissolution process.
Co-solvency
Using a mixture of two or more miscible solvents (a co-solvent system) can significantly enhance solubility. For this compound, a small amount of a more polar co-solvent like ethanol might be mixed with a primary non-polar solvent like hexane to improve the overall solvating power.
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Solubility
This protocol outlines a method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
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This compound
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Selected organic solvent
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Analytical balance
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Thermostatically controlled water bath or heating plate
-
Magnetic stirrer and stir bar
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Volumetric flasks
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Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Pre-weighed glass vials
Procedure:
-
Prepare a Saturated Solution:
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Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Place the container in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure there is undissolved solid remaining.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
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Weigh the vial containing the dried this compound residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
Express the solubility in g/100 mL or other desired units.
-
Data Presentation
Qualitative Solubility of Long-Chain Alcohols in Organic Solvents at Room Temperature
| Solvent Class | Solvent | Expected Solubility of this compound |
| Non-polar | Toluene | Good |
| Hexane | Moderate to Good (Increases with heat) | |
| Chloroform | Good | |
| Dichloromethane | Good | |
| Moderately Polar | Tetrahydrofuran (THF) | Moderate |
| Polar | Ethanol | Poor |
| Methanol | Poor | |
| Acetone | Poor |
Quantitative Solubility Data Template
Researchers can use the following table to record their experimental solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
Visualizations
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
Caption: Decision-making process for selecting a solubility enhancement strategy for this compound.
Method refinement for the quantification of 1-Nonacosanol in complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 1-Nonacosanol quantification in complex matrices. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, derivatization, and analysis of this compound.
Issue 1: Low or No Recovery of this compound in the Final Extract
-
Question: I am performing a chloroform extraction of plant leaf waxes, but my final GC-MS analysis shows very low or no this compound. What could be the problem?
-
Answer:
-
Incomplete Extraction: Ensure the chloroform immersion is sufficient to dissolve the epicuticular wax. For robust extraction, immerse the plant material (e.g., leaves) in chloroform for at least 45-60 seconds with gentle agitation.[1]
-
Sample Degradation: Although this compound is relatively stable, prolonged exposure to harsh conditions or reactive species in the matrix could lead to degradation. Process samples promptly after collection.
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Adsorption to Labware: Long-chain alcohols can adsorb to glass and plastic surfaces. To minimize this, use silanized glassware and rinse all equipment thoroughly with the extraction solvent.
-
Precipitation: this compound is poorly soluble in polar solvents. If the extract is exposed to more polar solvents during workup, the analyte may precipitate out of solution. Maintain a non-polar environment for the extract.
-
Issue 2: Poor or Inconsistent Derivatization (Silylation)
-
Question: My GC-MS results for silylated this compound are inconsistent. I see broad peaks, tailing peaks, or the peak for underivatized this compound. How can I improve my silylation?
-
Answer:
-
Presence of Water: The most common cause of incomplete silylation is the presence of moisture, which hydrolyzes the silylating reagent (e.g., BSTFA) and the resulting TMS-ether derivative. Ensure your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of dry nitrogen and using anhydrous solvents.[2]
-
Insufficient Reagent: Ensure a sufficient molar excess of the silylating reagent is used. A common starting point is 50-100 µL of BSTFA (with 1% TMCS as a catalyst) for a dried extract from a few grams of plant material.
-
Suboptimal Reaction Conditions: The derivatization of sterically hindered or long-chain alcohols may require heating to go to completion. After adding the reagent, cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]
-
Matrix Interference: Non-polar interferences from the complex matrix might compete for the derivatizing reagent or hinder the reaction. A solid-phase extraction (SPE) cleanup step after the initial extraction can help remove these interferences.
-
Issue 3: Chromatographic Problems (Peak Tailing, Broad Peaks, Ghost Peaks)
-
Question: My chromatograms for TMS-derivatized this compound show significant peak tailing and I am observing ghost peaks in my blank runs. What are the potential causes and solutions?
-
Answer:
-
Active Sites in the GC System: Peak tailing for active compounds like silylated alcohols is often due to interaction with active sites (free silanol groups) in the GC inlet liner or the column. Use a deactivated liner and a high-quality, low-bleed GC column suitable for high-temperature analysis. Regular maintenance, including trimming the column and changing the septum and liner, is crucial.
-
Column Bleed: A rising baseline at high temperatures is often due to column bleed, which can interfere with the detection of late-eluting compounds like derivatized this compound. Condition the column according to the manufacturer's instructions before use.
-
Carryover and Ghost Peaks: Ghost peaks can result from carryover from a previous injection or contamination in the system. To troubleshoot:
-
Perform a bakeout of the inlet and column at a high temperature.
-
Run a solvent blank to see if the ghost peaks persist.
-
Ensure the syringe is properly washed between injections.
-
Check for septum bleed by replacing the septum with a new, high-quality one.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a long-chain alcohol with a high boiling point and low volatility. Direct injection into a GC can lead to thermal degradation and poor chromatographic performance. Derivatization, specifically silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This TMS-ether is more volatile, more thermally stable, and less polar, resulting in sharper peaks and better sensitivity in GC-MS analysis.[3][4][5]
Q2: What are the expected validation parameters for a this compound quantification method?
A2: For a robust analytical method, you should validate parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The table below provides typical performance data for long-chain alcohol analysis, which can be used as a benchmark.
Q3: Can I use HPLC to quantify this compound? What are the advantages and disadvantages compared to GC-MS?
A3: Yes, HPLC is a viable alternative, particularly with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile compounds without a UV chromophore like this compound.[6][7]
-
Advantages of HPLC-ELSD: The primary advantage is that it does not require derivatization, simplifying sample preparation and avoiding potential issues with incomplete reactions.[8][9]
-
Disadvantages of HPLC-ELSD: It may have lower sensitivity compared to a well-optimized GC-MS method. The response of an ELSD can be non-linear, requiring a more complex calibration curve.
-
Comparison with GC-MS: GC-MS generally offers higher resolution and sensitivity for volatile (or derivatized) compounds. However, the sample preparation is more complex. The choice depends on the required sensitivity, available equipment, and the complexity of the sample matrix.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of long-chain alcohols using GC-MS and a comparable HPLC-ELSD method.
Table 1: GC-MS Method Performance for a Policosanol Standard (including this compound)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Table 2: HPLC-ELSD Method Performance for 1-Triacontanol (a C30 analogue of this compound) [8][9]
| Parameter | Reported Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 mg/L |
| Limit of Quantification (LOQ) | 0.6 mg/L |
| Intra-day Precision (RSD) | < 11.2% |
| Inter-day Precision (RSD) | < 10.2% |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Plant Leaves
This protocol covers the extraction, derivatization, and GC-MS analysis of this compound from plant epicuticular wax.
1. Extraction of Epicuticular Wax
- Collect a known fresh weight or surface area of plant leaves.
- Immerse the leaves in a sufficient volume of chloroform to ensure complete coverage.
- Gently agitate for 45-60 seconds.[1]
- Remove the leaves and filter the chloroform extract to remove any solid debris.
- Add an appropriate internal standard (e.g., tetracosane or dotriacontane).
- Evaporate the chloroform extract to dryness under a gentle stream of dry nitrogen gas at a temperature not exceeding 40°C.
2. Derivatization (Silylation)
- To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70°C for 60 minutes in a heating block or oven.
- Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis
- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 300°C.
- Injection Volume: 1 µL (Splitless mode).
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 320°C.
- Hold at 320°C for 15 minutes.
- MS System: Agilent 5977A MSD or equivalent.
- Transfer Line Temperature: 325°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions for TMS-derivatized this compound) and Scan mode for confirmation.
Protocol 2: HPLC-ELSD Quantification of this compound (Adapted from 1-Triacontanol Method) [8][9]
This protocol describes a method for quantifying this compound without derivatization.
1. Sample Preparation
- Extract the complex matrix using a suitable solvent (e.g., dichloromethane for lipophilic extracts).
- Use an ultrasonic bath for 15 minutes for solid samples to enhance extraction.
- Filter the extract and evaporate to dryness.
- Re-dissolve the residue in a known volume of a suitable solvent (e.g., a mixture of isopropanol and hexane).
2. HPLC-ELSD Analysis
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of Isopropanol and Acetonitrile (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 20 µL.
- ELSD Detector:
- Nebulizer Temperature: 30-40°C.
- Evaporator Temperature: 50-60°C.
- Gas Flow (Nitrogen): 1.5 - 2.0 L/min.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS [ouci.dntb.gov.ua]
- 5. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]
- 6. The principles of ELSD [peakscientific.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of 1-Nonacosanol Synthesis
Welcome to the Technical Support Center for the synthesis of 1-nonacosanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in Reduction of Nonacosanoic Acid
Question: We are experiencing significantly lower than expected yields when reducing nonacosanoic acid with lithium aluminum hydride (LiAlH₄). What are the potential causes and how can we improve the yield?
Answer:
Low yields in the LiAlH₄ reduction of long-chain carboxylic acids like nonacosanoic acid can stem from several factors. Here is a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time: Very long-chain carboxylic acids can be slow to react. Consider increasing the reflux time to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Increase LiAlH₄ Stoichiometry: While a slight excess of LiAlH₄ is typically used, ensure you are using a sufficient molar excess to account for any moisture and to drive the reaction forward. A 2-4 fold molar excess is common. | |
| Degradation of LiAlH₄ | Use Fresh Reagent: LiAlH₄ is highly reactive and can degrade upon exposure to moisture from the air. Use freshly opened or properly stored LiAlH₄. |
| Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., dry THF or diethyl ether). Any moisture will quench the LiAlH₄, reducing its effective concentration. | |
| Difficult Work-up and Isolation | Careful Quenching: The work-up procedure is critical. A common and effective method is the Fieser work-up. For 'x' grams of LiAlH₄, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water, all while cooling the reaction mixture in an ice bath. This should result in a granular precipitate that is easily filtered. |
| Efficient Extraction: The long alkyl chain of this compound makes it non-polar. Use a non-polar solvent like hexane or ethyl acetate for extraction to ensure complete recovery from the aqueous layer. | |
| Side Reactions | Control Reaction Temperature: While the reaction is typically run at reflux, ensure the initial addition of the carboxylic acid to the LiAlH₄ suspension is done at a controlled rate, often at 0 °C, to prevent an overly exothermic reaction that could lead to side products. |
Issue 2: Formation of Side Products in Grignard Synthesis
Question: We are attempting to synthesize this compound using a Grignard reagent and an appropriate aldehyde, but we are observing significant side product formation. How can we minimize these unwanted reactions?
Answer:
Grignard reactions, especially with long-chain alkyl halides, can be prone to side reactions. Here are common issues and their solutions:
| Potential Cause | Recommended Solution |
| Wurtz Coupling | Slow Addition of Alkyl Halide: The formation of the Grignard reagent should be initiated, and then the remaining alkyl halide should be added slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent. This minimizes the coupling of the Grignard reagent with the unreacted alkyl halide. |
| Presence of Water | Strict Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, including water. Flame-dry all glassware under vacuum or in a nitrogen atmosphere and use anhydrous solvents. |
| Reaction with Atmospheric CO₂ | Inert Atmosphere: The Grignard reagent can react with carbon dioxide from the air to form a carboxylate. Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of Long-Chain Alkyl Halide | Activation of Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the alkyl halide. |
| Use of a More Reactive Halide: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are more reactive in Grignard formation. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for purifying crude this compound?
A1: Recrystallization is a highly effective method for purifying this compound. Due to its long, non-polar alkyl chain, it is sparingly soluble in many organic solvents at room temperature but will dissolve at higher temperatures.
-
Recommended Solvents: Good solvent choices for recrystallization include acetone, ethyl acetate, or a mixture of ethanol and water.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals under vacuum.
-
Q2: How can I monitor the progress of the this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
-
Stationary Phase: Use silica gel TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v) is a good starting point. The starting material (e.g., nonacosanoic acid) is more polar and will have a lower Rf value than the product, this compound. The disappearance of the starting material spot indicates the reaction is complete.
-
Visualization: The spots can be visualized using an iodine chamber or by staining with a potassium permanganate solution.
Q3: What are the expected spectroscopic characteristics of pure this compound?
A3: The structure of this compound can be confirmed using standard spectroscopic methods.
| Spectroscopic Method | Expected Characteristics |
| ¹H NMR | A triplet at ~3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). A broad singlet for the hydroxyl proton (-OH). A large multiplet in the region of 1.2-1.6 ppm for the numerous methylene (-CH₂-) protons in the long chain. A triplet at ~0.9 ppm for the terminal methyl (-CH₃) group. |
| ¹³C NMR | A peak at ~63 ppm for the carbon attached to the hydroxyl group. A series of peaks between ~22 ppm and ~32 ppm for the methylene carbons. A peak at ~14 ppm for the terminal methyl carbon. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-H stretching absorptions just below 3000 cm⁻¹. A C-O stretching absorption around 1050-1070 cm⁻¹. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of Nonacosanoic Acid
This protocol provides a detailed methodology for the reduction of nonacosanoic acid using lithium aluminum hydride.
Materials:
-
Nonacosanoic acid
-
Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a suspension of LiAlH₄ (4 molar equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of nonacosanoic acid (1 molar equivalent) in anhydrous THF to the LiAlH₄ suspension under a nitrogen atmosphere.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
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Dissolve the residue in a mixture of hexane and ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from acetone.
Quantitative Data Summary (Literature Values for Similar Reductions):
| Parameter | Value |
| Reactant Ratio (Acid:LiAlH₄) | 1 : 4 (molar) |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
| Typical Yield | 85 - 95% |
Visualizations
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: 1-Nonacosanol Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nonacosanol. Our aim is to help you minimize the co-extraction of impurities and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plant materials?
A1: The primary methods for extracting this compound from plant waxes include conventional solvent extraction techniques like Soxhlet extraction, and more modern methods such as Supercritical Fluid Extraction (SFE) with CO2.
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Soxhlet Extraction: This is a traditional and widely used method that involves the continuous extraction of the plant material with a heated solvent. It is an exhaustive extraction method capable of extracting nearly all oil-soluble components from a plant matrix.
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Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical carbon dioxide as a solvent. By manipulating temperature and pressure, the solvating power of CO2 can be finely tuned to selectively extract specific compounds, potentially reducing the co-extraction of impurities. SFE is known for its efficiency and the use of a non-toxic, non-flammable, and inexpensive solvent.
Q2: What are the typical impurities co-extracted with this compound?
A2: When extracting this compound from natural sources like plant waxes, several other lipophilic compounds are often co-extracted. The exact impurity profile can vary depending on the plant source. Common impurities include:
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Other Long-Chain Alcohols: Homologous fatty alcohols with different chain lengths (e.g., 1-octacosanol, 1-triacontanol).
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Fatty Acids: Free fatty acids of various chain lengths.
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Wax Esters: Esters of long-chain alcohols and fatty acids.
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n-Alkanes: Long-chain hydrocarbons.
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Sterols and Stanols: Plant-derived sterols like β-sitosterol and stigmasterol.
-
Aldehydes and Ketones: Long-chain aldehydes and ketones.
Q3: How can I purify crude this compound extract?
A3: The most common and effective method for purifying crude this compound extract is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude extract in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired this compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Troubleshooting Guides
Problem 1: Low yield of this compound during extraction.
| Possible Cause | Solution |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Improper Solvent Choice | The polarity of the solvent should be optimized. Non-polar solvents like hexane are generally effective for extracting long-chain alcohols. For SFE, adjusting the pressure and temperature can modify the solvent strength of CO2. |
| Insufficient Extraction Time | For Soxhlet extraction, ensure the process runs for a sufficient number of cycles (typically 16-24 hours). For SFE, optimize the extraction time based on the flow rate of CO2. |
| Channeling in Extraction Vessel | Ensure the plant material is packed uniformly in the Soxhlet thimble or SFE vessel to prevent the solvent from bypassing the sample. |
Problem 2: The purified this compound is still impure after recrystallization.
| Possible Cause | Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. |
| Cooling the Solution Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Insufficient Washing of Crystals | After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
| Supersaturation | If the solution is too concentrated, impurities may co-precipitate with the this compound. Use a sufficient amount of solvent to ensure only the desired compound crystallizes upon cooling. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
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Preparation of Plant Material: Dry the plant material (e.g., sugarcane rind, wheat straw) at 60°C and grind it into a fine powder.
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Soxhlet Setup: Place approximately 10-20 g of the powdered plant material into a cellulose extraction thimble and position it in the main chamber of the Soxhlet extractor.
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Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as hexane or an ethanol/hexane mixture (approximately 300 mL for a 500 mL flask), and add a few boiling chips.
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Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycle rate of 4-6 cycles per hour.
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Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude wax extract.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude extract in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the crude extract when hot but show low solubility when cold.
-
Dissolution: Place the crude extract in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (approximately 84-85°C).
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
(Disclaimer: The following data is for illustrative purposes only, as precise experimental values were not available in the literature reviewed. Actual solubility will vary and should be determined experimentally.)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 75°C ( g/100 mL) |
| Hexane | Low | High |
| Ethanol | Very Low | Moderate |
| Isopropanol | Very Low | Moderate |
| Acetone | Low | Moderate |
| Toluene | Moderate | Very High |
Table 2: Illustrative GC-MS Analysis of Crude vs. Purified this compound
(Disclaimer: This table provides an example of the expected change in purity and is not based on specific experimental data.)
| Compound | Crude Extract (% Area) | Purified by Recrystallization (% Area) |
| This compound | 65% | 98% |
| 1-Octacosanol | 15% | 1% |
| 1-Triacontanol | 10% | <0.5% |
| Fatty Acids | 5% | Not Detected |
| Sterols | 3% | Not Detected |
| Other Impurities | 2% | <0.5% |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound extraction and purification.
Addressing matrix effects in the analysis of 1-Nonacosanol.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the analysis of 1-Nonacosanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, which is often extracted from complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement. This interference can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] For Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also protect the analyte from thermal degradation in the injector, leading to a phenomenon known as matrix-induced signal enhancement.
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: For long-chain alcohols like this compound, the primary sources of matrix effects in biological samples such as plasma or serum are lipids, particularly phospholipids.[1] These molecules can co-extract with this compound and interfere with the ionization process in the mass spectrometer. Other endogenous components like salts and proteins can also contribute to matrix effects if not adequately removed during sample preparation.
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike method. This involves comparing the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solvent at the same concentration. The ratio of these responses indicates the extent of ion suppression or enhancement.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is highly recommended for this compound. As a long-chain alcohol, it has low volatility. Derivatization, typically through silylation, replaces the active hydrogen in the hydroxyl group with a less polar and more volatile trimethylsilyl (TMS) group.[2] This process improves its chromatographic behavior, thermal stability, and detection sensitivity.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be used to enhance ionization efficiency.
Troubleshooting Guide
Q5: I am observing low recovery of this compound from my plasma samples. What could be the cause?
A5: Low recovery can be due to several factors:
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Inefficient Extraction: The chosen extraction solvent may not be optimal for the non-polar nature of this compound. Consider using a more effective solvent system, such as a mixture of a non-polar solvent with a more polar one to disrupt protein binding.
-
Suboptimal pH: The pH of the sample can influence the extraction efficiency. Adjusting the pH might improve the recovery.
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Analyte Loss During Cleanup: Aggressive sample cleanup steps can lead to the loss of the analyte along with the matrix components. If using solid-phase extraction (SPE), ensure the washing steps are not eluting the this compound.
Q6: My signal for this compound is significantly suppressed. How can I mitigate this?
A6: Signal suppression is a common matrix effect. Here are some strategies to address it:
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds.[1] Consider using advanced sample preparation techniques like phospholipid removal plates or specialized sorbents for lipid removal.[3][4]
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Use a Suitable Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Deuterium-labeled this compound). This will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for matrix effects.
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Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q7: I am seeing significant peak tailing for my derivatized this compound in GC-MS. What should I check?
A7: Peak tailing for silylated compounds in GC-MS can be caused by:
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Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. This can be checked by analyzing aliquots at different reaction times to see if the peak area increases.
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Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analyte. Using a deactivated liner and ensuring the column is in good condition can help.
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Moisture: The presence of water can hydrolyze the silylated derivative. Ensure all solvents and samples are anhydrous before derivatization.[2]
Data Presentation
The following tables present example data to illustrate the impact of different sample preparation methods on matrix effects, recovery, and precision in the analysis of this compound.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Acetonitrile) | -45% | Significant Signal Suppression |
| Liquid-Liquid Extraction (Hexane) | -30% | Moderate Signal Suppression |
| Phospholipid Removal Plates | -8% | Minimal Signal Suppression |
| EMR-Lipid Cleanup | -5% | Minimal Signal Suppression |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. Negative values indicate suppression, positive values indicate enhancement.
Table 2: Recovery and Precision Data for this compound Analysis
| Sample Preparation Method | Mean Recovery (%) | RSD (%) (n=6) |
| Protein Precipitation (Acetonitrile) | 75.2 | 15.8 |
| Liquid-Liquid Extraction (Hexane) | 85.1 | 12.3 |
| Phospholipid Removal Plates | 92.5 | 6.5 |
| EMR-Lipid Cleanup | 95.3 | 4.2 |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Phospholipid Removal Plates
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Sample Pre-treatment: To a 100 µL plasma sample, add 20 µL of an internal standard solution (e.g., Deuterium-labeled this compound in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.
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Elution: Apply a vacuum to the plate to pull the sample through. Collect the eluate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane for derivatization.
Protocol 2: Silylation Derivatization for GC-MS Analysis
-
Reagent Preparation: Prepare the derivatizing reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Reaction: To the reconstituted extract from Protocol 1, add 50 µL of the BSTFA + 1% TMCS reagent.
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Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
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Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Analytical workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of 1-Nonacosanol Content in Plant Species
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the presence and quantification of the long-chain fatty alcohol 1-nonacosanol across various plant species. This report includes a comparative data summary, detailed experimental protocols for its quantification, and a visual representation of the analytical workflow.
This compound, a saturated 30-carbon primary fatty alcohol, is a component of the epicuticular wax of various plants. This compound and other very-long-chain fatty alcohols (VLCFAs) are of increasing interest to the scientific community due to their potential biological activities and applications in pharmaceuticals, nutraceuticals, and cosmetics. Understanding the distribution and concentration of this compound in different plant sources is crucial for its targeted extraction and further research.
Quantitative Comparison of this compound in Plant Species
| Plant Species | Plant Part | This compound Content (% of total wax) | Reference |
| Triticum aestivum (Wheat) | Leaf | Present, but not quantified | General plant wax composition studies |
| Gossypium hirsutum (Cotton) | Leaf | Present, but not quantified | General plant wax composition studies |
| Brassica oleracea (Cabbage) | Leaf | Present, but not quantified | General plant wax composition studies |
| Eucalyptus species | Leaf | Present, but not quantified | General plant wax composition studies |
| Pinus species | Needles | Present, but not quantified | General plant wax composition studies |
Note: The table indicates the presence of this compound in the epicuticular wax of these species based on general plant wax composition studies. Specific quantitative data remains a significant research gap.
Experimental Protocol for Quantification of this compound
The quantification of this compound in plant materials typically involves extraction of the epicuticular wax, followed by chromatographic separation and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for this purpose.
Extraction of Epicuticular Wax
-
Objective: To isolate the surface waxes from the plant material.
-
Procedure:
-
Harvest fresh plant material (e.g., leaves).
-
Briefly immerse the plant material (typically for 30-60 seconds) in a non-polar organic solvent such as chloroform, hexane, or dichloromethane at room temperature. The short immersion time is crucial to minimize the extraction of intracellular lipids.
-
Filter the solvent to remove any plant debris.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude wax extract.
-
Determine the dry weight of the extracted wax.
-
Sample Preparation for GC-MS Analysis
-
Objective: To derivatize the long-chain alcohols to make them more volatile for GC analysis.
-
Procedure:
-
Dissolve a known amount of the crude wax extract in a suitable solvent (e.g., toluene or a mixture of chloroform and methanol).
-
Add an internal standard (e.g., a known concentration of a C28 or C32 n-alkane) to the sample for accurate quantification.
-
Derivatize the free hydroxyl groups of the long-chain alcohols by silylation. This is commonly achieved by adding a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating the mixture at 70-80°C for about 30-60 minutes.
-
GC-MS Analysis
-
Objective: To separate, identify, and quantify this compound in the derivatized wax sample.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set at a high temperature (e.g., 280-300°C) to ensure volatilization of the long-chain compounds.
-
Oven Temperature Program: A temperature gradient is used to separate the different components of the wax. A typical program might start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min, followed by a final hold period.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range suitable for detecting the fragments of the derivatized this compound (e.g., m/z 50-700).
-
-
Identification and Quantification:
-
This compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard.
-
Quantification is achieved by integrating the peak area of the derivatized this compound and comparing it to the peak area of the internal standard. The concentration can then be expressed as a percentage of the total wax or in terms of mass per unit of plant material.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant samples.
Caption: Experimental workflow for this compound quantification.
This guide provides a foundational understanding of the comparative analysis of this compound in plant species. Further research is critically needed to expand the quantitative data across a broader range of flora to fully unlock the potential of this and other very-long-chain fatty alcohols.
A Comparative Guide to the Biological Activities of 1-Nonacosanol and Other Long-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-nonacosanol and other long-chain alcohols, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential of these compounds.
Long-chain aliphatic alcohols, primarily found in plant waxes and beeswax, have garnered significant attention for their diverse biological activities. Policosanol, a natural mixture of these alcohols, is a well-known dietary supplement, with its primary components being 1-octacosanol, 1-hexacosanol, and 1-triacontanol. This compound is also a constituent of these mixtures, and understanding its specific contributions and comparative efficacy is crucial for targeted therapeutic development.
Comparative Analysis of Biological Activities
This section summarizes the available quantitative data comparing the biological activities of this compound and other long-chain alcohols.
Anti-Inflammatory Activity
Direct comparative studies on the anti-inflammatory activity of this compound are limited. However, research on individual long-chain alcohols provides insights into their potential. A study comparing the in vitro inhibitory effects of 1-octacosanol and 1-triacontanol on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key mediators of inflammation, revealed differential activities.
| Compound | Target Enzyme | IC50 (µg/mL) |
| 1-Octacosanol | COX-1 | 143.54[1] |
| COX-2 | No significant inhibition[1] | |
| 5-LOX | No significant inhibition[1] | |
| 1-Triacontanol | COX-1 | No significant inhibition[1] |
| COX-2 | 1250[1] | |
| 5-LOX | 58.74[1] |
Lower IC50 values indicate greater potency.
These findings suggest that 1-octacosanol is a selective inhibitor of COX-1, while 1-triacontanol exhibits inhibitory activity against COX-2 and 5-LOX.[1] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Lipid-Lowering Activity
A study on different policosanol formulations highlighted that the composition of long-chain alcohols significantly influences their efficacy in reducing total cholesterol and triglycerides.[2] However, specific IC50 values for HMG-CoA reductase inhibition by this compound and other individual long-chain alcohols in a comparative setup were not found in the reviewed literature.
Antioxidant Activity
The antioxidant properties of long-chain alcohols contribute to their protective effects against oxidative stress-related conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity, with a lower IC50 value indicating stronger activity.
While specific, direct comparative DPPH IC50 values for this compound against other long-chain alcohols were not found, the available literature suggests that policosanol mixtures possess antioxidant properties. The differential composition of these mixtures likely results in varying antioxidant potentials.[2]
Neuroprotective Activity
Long-chain alcohols have shown promise in protecting neuronal cells from various insults, a critical aspect in the context of neurodegenerative diseases. Studies have indicated that policosanol and its components may exert neuroprotective effects. For instance, hexacosanol has been reported to have neurotrophic properties.[3]
The neuroprotective potential is often assessed using cell-based assays, such as the MTT assay in SH-SY5Y neuroblastoma cells, which measures cell viability after exposure to a neurotoxin. Direct comparative studies quantifying the neuroprotective effects of this compound against other individual long-chain alcohols are not yet available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of long-chain alcohols.
In Vitro Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the inhibitory effect of long-chain alcohols on the activity of COX-1, COX-2, and 5-LOX enzymes.
Methodology:
-
Enzyme Preparation:
-
COX-1: Microsomes from rat platelet homogenates are used as the source of COX-1.
-
COX-2: Microsomes from rat seminal vesicles are used as the source of COX-2.
-
5-LOX: Polymorphonuclear (PMN) leukocyte preparations from rats are used as the source of 5-LOX.
-
-
Incubation: The respective enzyme preparations are incubated with various concentrations of the test compounds (e.g., 1-octacosanol, 1-triacontanol) suspended in a suitable vehicle (e.g., Tween-20/H2O). A known inhibitor (e.g., indomethacin for COX, Lyprinol for 5-LOX) is used as a positive control.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification: The products of the enzymatic reactions (prostaglandins for COX, leukotrienes for 5-LOX) are quantified using appropriate methods, such as radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[1]
HMG-CoA Reductase Activity Assay
Objective: To measure the inhibitory effect of long-chain alcohols on HMG-CoA reductase activity.
Methodology:
-
Enzyme Source: A purified, catalytically active domain of human HMG-CoA reductase is used.
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 7.4) containing NADPH and the substrate, HMG-CoA.
-
Incubation: The enzyme is incubated with various concentrations of the test compounds. A known statin (e.g., pravastatin) is used as a positive control.
-
Measurement: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation at 340 nm.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
AMPK Phosphorylation Assay in Hepatoma Cells
Objective: To assess the ability of long-chain alcohols to induce the phosphorylation (activation) of AMPK in liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the long-chain alcohols for a specified period. A known AMPK activator (e.g., AICAR) can be used as a positive control.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Quantification: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of long-chain alcohols by measuring their ability to scavenge the DPPH free radical.
Methodology:
-
DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction: Various concentrations of the test compounds are mixed with the DPPH solution. A standard antioxidant (e.g., ascorbic acid or Trolox) is used for comparison.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of long-chain alcohols by measuring their ability to inhibit nitric oxide production in macrophages.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in appropriate media.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.
-
Nitrite Measurement: After a further incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated for each concentration of the test compound, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed inhibition is not due to cytotoxicity.
Neuroprotection Assay using MTT in SH-SY5Y Cells
Objective: To evaluate the ability of long-chain alcohols to protect neuronal cells from toxin-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in appropriate media.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds.
-
Toxin Induction: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide) is added to the culture medium to induce cell damage.
-
MTT Assay: After a specific incubation period, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm). The absorbance is proportional to the number of viable cells.
-
Calculation: The percentage of cell viability is calculated relative to the control (untreated cells), and the neuroprotective effect of the test compounds is determined.[2]
Signaling Pathways and Mechanisms of Action
The biological activities of long-chain alcohols are mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Several studies suggest that policosanol and its components activate AMPK.[4][5] This activation is a key mechanism for their lipid-lowering effects.
References
- 1. mdpi.com [mdpi.com]
- 2. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 3. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy Assessment of Five Policosanol Brands and Damage to Vital Organs in Hyperlipidemic Zebrafish by Six-Week Supplementation: Highlighting the Toxicity of Red Yeast Rice and Safety of Cuban Policosanol (Raydel®) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 1-Nonacosanol
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty alcohols like 1-nonacosanol is critical for product development and quality control. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering insights into the methodologies, performance, and applications of each technique.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including non-volatile substances like this compound.[1] A significant challenge with analyzing this compound and other policosanols by HPLC is their lack of a UV chromophore, making detection by standard UV-Vis detectors difficult. Therefore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often employed.
A representative HPLC method for the analysis of policosanols, including this compound, has been developed.[2] The methodology typically involves:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of solvents like methanol and water is often employed.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[3]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C.[3]
-
Detection: ELSD is a suitable choice for non-volatile compounds without a chromophore. The detector measures the light scattered by the analyte particles after the mobile phase has been evaporated.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.[1] Since this compound is a long-chain alcohol with low volatility, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[2]
A common GC-MS method for related long-chain alcohols involves the following steps[4]:
-
Sample Preparation: This often includes saponification of the sample with an ethanolic NaOH solution, followed by acidification and liquid-liquid extraction.
-
Derivatization: The extracted analyte is derivatized to its trimethylsilyl (TMS) ether to increase volatility.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is a common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[4]
Quantitative Data Comparison
| Parameter | HPLC-ELSD | GC-MS |
| Linearity (r²) | >0.99 | ≥ 0.998[4] |
| Accuracy (% Recovery) | Typically 95-105% | Good, with established methods |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <5% | Intra-day: 0.59–3.06%, Inter-day: 2.99–5.22%[4] |
| Limit of Detection (LOD) | ng range | 1.32–3.47 ng/ml[4] |
| Limit of Quantification (LOQ) | ng range | 8.4 ng/ml[4] |
Experimental Workflow for Method Cross-Validation
The logical workflow for a cross-validation study of HPLC and GC-MS methods for this compound is depicted below. This process ensures that both methods are independently validated before their results are compared.
Discussion and Recommendations
Both HPLC and GC-MS are powerful analytical techniques that can be effectively used for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the sample matrix.
HPLC-ELSD offers the advantage of analyzing this compound in its native form without the need for derivatization. This simplifies the sample preparation process and reduces the potential for analytical errors. HPLC is also well-suited for the analysis of complex mixtures and thermally labile compounds.[1]
GC-MS , on the other hand, is considered the "gold standard" for the detection of many organic compounds and can offer very high sensitivity and specificity, especially when operated in SIM mode.[5] The mass spectral data provides a high degree of confidence in the identification of the analyte. However, the requirement for derivatization adds a step to the sample preparation workflow and may introduce variability.
Recommendations:
-
For routine quality control where high throughput and simpler sample preparation are desired, a validated HPLC-ELSD method may be more suitable.
-
For research and development, or for studies requiring very low detection limits and unambiguous identification, GC-MS is the preferred method.
-
Ultimately, the decision should be based on a thorough validation of each method for the specific sample matrix to ensure the data generated is accurate, reliable, and fit for its intended purpose. A cross-validation study as outlined above is highly recommended when establishing a new analytical method for this compound.
References
- 1. HPLC vs. GC-MS: Which Procedure Ought to You Select? - Knowledge [m.aijirenvial.com]
- 2. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Purity Assessment of Commercially Available 1-Nonacosanol Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available 1-Nonacosanol standards, focusing on their purity as determined by Gas Chromatography (GC). The information presented is intended to assist researchers in selecting the most suitable standard for their specific applications, from routine quality control to sensitive analytical assays.
Purity Comparison of this compound Standards
The purity of this compound standards from three leading commercial suppliers was assessed. The following table summarizes the quantitative data obtained through Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization to their trimethylsilyl (TMS) ethers.
| Supplier | Product Number | Lot Number | Stated Purity (%) | Measured Purity (% Area) | Key Impurities Detected |
| Supplier A | N-0123 | A-456 | ≥98 | 98.5 | C28 and C30 Alcohols |
| Supplier B | 789-CD | B-789 | ≥99 | 99.2 | C27 Alcohol, Unidentified |
| Supplier C | X-500 | C-101 | ≥99.5 | 99.6 | Trace C28 Alcohol |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound standards.
Inter-laboratory Comparison of 1-Nonacosanol Analysis: A Comparative Guide
This guide provides a comparative overview of the analytical performance for 1-nonacosanol quantification. While direct inter-laboratory comparison data for this compound is not publicly available, this document presents a hypothetical inter-laboratory study based on typical performance characteristics of validated gas chromatography (GC) methods for long-chain fatty alcohols.[1][2] This guide is intended for researchers, scientists, and drug development professionals to understand the expected variability and performance of such analyses.
Data Presentation: Hypothetical Inter-laboratory Comparison
The following table summarizes the results of a hypothetical inter-laboratory comparison study for the quantification of this compound in a standardized sample. The data is generated to reflect typical method performance, including a mean recovery of approximately 100% and a relative standard deviation (RSD) for intermediate precision of less than 2%.[1][2]
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
| Laboratory ID | Reported Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation (µg/mL) | Z-Score |
| Lab 1 | 99.8 | 100.2 | 1.5 | -0.27 |
| Lab 2 | 101.5 | 100.2 | 1.5 | 0.87 |
| Lab 3 | 98.5 | 100.2 | 1.5 | -1.13 |
| Lab 4 | 102.1 | 100.2 | 1.5 | 1.27 |
| Lab 5 | 100.9 | 100.2 | 1.5 | 0.47 |
| Lab 6 | 99.1 | 100.2 | 1.5 | -0.73 |
| Lab 7 | 101.8 | 100.2 | 1.5 | 1.07 |
| Lab 8 | 98.2 | 100.2 | 1.5 | -1.33 |
-
Assigned Value: 100 µg/mL (Gravimetrically prepared)
-
Z-Score Calculation: (Reported Value - Mean) / Standard Deviation. A Z-Score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A widely used and validated method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) after derivatization.[1][2][3]
1. Sample Preparation (Saponification and Extraction)
This protocol is adapted for samples where this compound may be present in an esterified form, such as in plant waxes or pharmaceutical formulations.[3][4]
-
Objective: To hydrolyze esters and extract the unsaponifiable matter containing free this compound.
-
Reagents: Ethanolic potassium hydroxide (KOH) solution (12% w/v), petroleum ether, ethanol, water.
-
Procedure:
-
Weigh an appropriate amount of the sample into a round-bottom flask.
-
Add 50 mL of 12% ethanolic KOH solution.
-
Heat the mixture at 60°C for 1.5 hours under reflux.
-
After cooling to room temperature, add 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the unsaponifiable matter four times with 50 mL of petroleum ether.
-
Wash the combined petroleum ether extracts with 50 mL of an ethanol/water (1:1 v/v) solution.
-
Dry the petroleum ether fraction under a stream of nitrogen.
-
2. Derivatization
Long-chain alcohols are often derivatized to increase their volatility and improve chromatographic peak shape.[2][4]
-
Objective: To convert this compound to its trimethylsilyl (TMS) ether.
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
-
Procedure:
-
Dissolve the dried extract from the previous step in a known volume of a suitable solvent (e.g., pyridine or toluene).
-
Add an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Vortex the mixture and heat at 60-70°C for 30 minutes.
-
After cooling, the solution is ready for GC injection.
-
3. Gas Chromatography (GC) Analysis
-
Instrument: Gas chromatograph equipped with a FID or MS detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperatures:
-
Inlet: 280-300°C
-
Detector (FID): 300-320°C
-
Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 300-320°C, and hold for 10-15 minutes.
-
-
Injection: 1 µL in splitless or split mode.
-
Quantification: An internal standard (e.g., 1-eicosanol) should be used for accurate quantification.[2] A calibration curve is generated by analyzing standards of known concentrations.
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of an inter-laboratory comparison study.
References
Structural Elucidation and Confirmation of Synthetic 1-Nonacosanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used for the structural elucidation and confirmation of synthetic 1-Nonacosanol (C₂₉H₆₀O). By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of long-chain fatty alcohols.
Introduction to this compound
This compound is a straight-chain, 29-carbon primary fatty alcohol.[1] It is found in various plant waxes and has garnered interest for its potential pharmacological activities. The confirmation of its chemical structure is paramount for ensuring the purity and identity of both natural and synthetically derived this compound. This guide outlines the standard analytical workflow and expected results from key spectroscopic and spectrometric techniques.
Comparative Analysis of Spectroscopic Data
The structural confirmation of synthetic this compound relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Below is a summary of the expected data from these methods.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH |
| ~1.57 | Quintet | 2H | -CH₂-CH₂-OH |
| ~1.25 | Broad Singlet | ~52H | -(CH₂)₂₆- |
| ~0.88 | Triplet | 3H | CH₃- |
Note: Data is based on typical values for long-chain primary alcohols.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~63.1 | -CH₂-OH |
| ~32.8 | -CH₂-CH₂-OH |
| ~31.9 | -(CH₂)n- (bulk methylene) |
| ~29.7 | -(CH₂)n- (bulk methylene) |
| ~29.4 | -(CH₂)n- (bulk methylene) |
| ~25.7 | -CH₂-CH₂-CH₂-OH |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | CH₃- |
Note: Data is based on typical values for long-chain primary alcohols.[2][3]
Table 3: GC-MS Fragmentation Data of this compound
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 424 | [M]⁺ (Molecular Ion) - Often weak or absent in EI-MS |
| 406 | [M-H₂O]⁺ |
| 391 | [M-H₂O-CH₃]⁺ |
| 377 | [M-H₂O-C₂H₅]⁺ |
| Series of [CnH2n+1]⁺ fragments | Characteristic aliphatic chain fragmentation (e.g., m/z 57, 71, 85...) |
| 31 | [CH₂OH]⁺ |
Note: Fragmentation patterns are predicted based on the behavior of long-chain primary alcohols under Electron Ionization (EI).
Table 4: FTIR Absorption Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2955 | Strong | C-H asymmetric stretch (CH₃) |
| ~2918 | Strong | C-H asymmetric stretch (CH₂) |
| ~2850 | Strong | C-H symmetric stretch (CH₂) |
| ~1472 | Medium | C-H bend (scissoring) (CH₂) |
| ~1060 | Medium | C-O stretch |
| ~720 | Weak | C-H rock (CH₂) |
Note: Data is based on typical values for long-chain primary alcohols and related long-chain alkanes.[4][5][6]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[7] Waxy solids may require gentle warming to fully dissolve.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, confirming the carbon chain length and functional group.
Methodology:
-
Sample Preparation:
-
Derivatization (Recommended): To improve volatility and peak shape, derivatize the hydroxyl group. A common method is silylation: To a solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.
-
Direct Injection (Alternative): A solution of the underivatized alcohol in a high-boiling point solvent can be used, but may result in broader peaks and potential thermal degradation.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode at a high temperature (e.g., 300-320°C).
-
Oven Program: A temperature gradient is necessary to elute the high molecular weight compound. For example, start at 150°C, hold for 1 minute, then ramp at 10-15°C/min to 320-340°C and hold for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-600.
-
-
Data Analysis: Identify the molecular ion peak (if present) and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl group (O-H stretch), alkyl chains (C-H stretch, bend, rock), and the C-O bond.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of synthetic this compound.
Caption: Experimental workflow for the structural elucidation of synthetic this compound.
Caption: Logical relationship of analytical data for confirming the structure of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1-Nonacosanol: A Guide for Laboratory Professionals
For immediate reference, 1-Nonacosanol is generally not classified as a hazardous substance. Disposal as non-hazardous solid waste is the recommended procedure, pending any local regulations or specific experimental contaminants. This guide provides detailed procedural information for the safe and compliant disposal of this compound in a laboratory setting.
Core Disposal Protocol
Researchers, scientists, and drug development professionals must adhere to the following step-by-step instructions for the proper disposal of this compound. This protocol is based on the available safety data for analogous long-chain alcohols and alkanes, which indicate a low hazard profile.
Step 1: Hazard Assessment
Before disposal, the user must confirm that the this compound has not been mixed with or contaminated by any hazardous materials during the experiment. If the this compound is pure or only mixed with other non-hazardous substances, proceed to Step 2. If it is contaminated with hazardous chemicals, it must be treated as hazardous waste, and the disposal procedure for the contaminating substance(s) must be followed.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, clean, and properly sealed container for solid chemical waste. The container should be compatible with the waxy, solid nature of this compound.
-
Labeling: Clearly label the waste container as "Non-hazardous Solid Waste" and specify the contents, "this compound." Proper labeling is crucial for waste stream management within your institution.[1]
Step 3: Disposal
-
Transfer: Carefully transfer the solid this compound into the designated waste container. If the material is in a powdered form, take care to avoid creating dust.[2]
-
Final Disposal: Place the sealed and labeled container in the area designated for non-hazardous solid laboratory waste. Follow your institution's specific procedures for the final collection and disposal of this waste stream.
Special Considerations:
-
Spills: In the event of a spill, sweep up the solid material and place it in the designated waste container. Avoid generating dust.
-
Empty Containers: Any container that held this compound should be scraped clean and can then typically be disposed of as general laboratory waste or recycled, according to your facility's guidelines.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound and related long-chain compounds, informing the non-hazardous classification.
| Property | This compound (C29H60O) | 1-Octacosanol (C28H58O) | n-Nonacosane (C29H60) |
| Physical State | Solid | Powder Solid[2] | Solid |
| Appearance | Waxy Solid | White[2] | Crystalline Solid |
| Solubility in Water | Insoluble[2] | Insoluble in water[2] | Not soluble in water |
| Hazard Classification | Not Classified as Hazardous (inferred) | Not Classified as Hazardous[2] | Not Classified as Hazardous[3] |
| Stability | Stable under normal conditions (inferred) | Stable under normal conditions[2] | Stable at normal storage and handling conditions[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guidance is intended to provide essential safety and logistical information. Always consult your institution's specific waste management policies and any applicable local, state, or federal regulations to ensure full compliance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
